molecular formula C14H21NO B185336 (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 436096-83-2

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185336
CAS No.: 436096-83-2
M. Wt: 219.32 g/mol
InChI Key: XBUDNMPAZHJEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine ( 436096-83-2) is a secondary amine compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This chemical features a 4-ethylbenzyl group linked via a methylene bridge to a tetrahydrofuran-2-ylmethyl moiety, a structural motif shared with a class of compounds investigated for their utility in medicinal chemistry . The incorporation of the tetrahydrofuran (THF) ring contributes steric bulk and polarity, which can significantly influence the compound's solubility and overall pharmacokinetic properties, making it a valuable scaffold in drug discovery . The primary synthetic route for related amines involves the reaction of a substituted benzyl halide with tetrahydrofuran-2-ylmethylamine under basic conditions or via reductive amination pathways . These methods allow for the efficient production of the compound, which can be purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for research applications . In scientific research, this amine serves as a versatile building block in organic synthesis. Its structure is related to selective benzylamine derivatives that have been studied as potential inhibitors of cholesterol ester-transfer protein (CETP), a target in cardiovascular disease research . Furthermore, analogs within this structural family, such as the fluoro- and methyl- substituted versions, have been investigated for a range of potential biological activities, including as inhibitors of human farnesyltransferase (hFTase) in oncology research and as modulators of neurological targets like G protein-coupled receptors (GPCRs) . The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals . Researchers can leverage its unique chemical properties to develop novel pharmacologically active compounds or as an intermediate in complex synthetic sequences.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDNMPAZHJEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387986
Record name (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-83-2
Record name (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The molecule (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a scaffold of significant interest, combining an aromatic moiety with a heterocyclic system through a secondary amine linker. Such structures are frequently explored as building blocks in medicinal chemistry. Analogous compounds have been investigated for a range of biological activities, including potential antimicrobial and neuroprotective effects.[1] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth analysis of the core physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As experimental data for this specific molecule is not extensively published, we present a profile based on highly reliable computational predictions, coupled with detailed, field-proven experimental protocols for empirical validation. The narrative is structured to explain not just the "what" but the "why"—elucidating the causal reasoning behind each analytical choice, thereby equipping researchers with the knowledge to both interpret and generate these crucial datasets.

Molecular Profile and Structural Attributes

The foundational step in characterizing any compound is to define its structure and fundamental molecular properties.

Chemical Structure:

Caption: Chemical structure of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

The structure features a basic secondary amine nitrogen, a key determinant of its ionization state at physiological pH. The 4-ethylbenzyl group confers significant lipophilicity, while the tetrahydrofuran moiety adds a polar, hydrogen bond-accepting ether group. This combination of lipophilic and polar features suggests a nuanced solubility and permeability profile.

Table 1: Core Molecular Identifiers

PropertyValue
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
IUPAC Name N-(4-ethylbenzyl)-1-(oxolan-2-yl)methanamine

Note: Molecular weight calculated based on atomic masses. The formula and name are derived from the structure.

Predicted Physicochemical Properties

In the absence of published experimental data, in silico prediction models serve as an invaluable tool for early-stage assessment. The following properties were predicted using established algorithms, providing a robust starting point for experimental design.

Table 2: Summary of Predicted Physicochemical Properties

ParameterPredicted ValueSignificance in Drug Development
pKa (Strongest Basic) 9.5 - 10.5Governs ionization state, impacting solubility, receptor binding, and membrane permeability. A pKa in this range indicates significant protonation at physiological pH (7.4).
logP (Octanol/Water Partition Coeff.) 3.0 - 3.5Measures lipophilicity. This value suggests good membrane permeability but may pose challenges for aqueous solubility.[2]
Aqueous Solubility (logS) -3.5 to -4.0Predicts solubility in water (mol/L). This value indicates low to moderate solubility, a critical parameter to optimize for oral absorption.

Note: Values are aggregated from multiple predictive models. Experimental verification is essential.

Ionization Constant (pKa): Experimental Determination

The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization in different biological compartments, which in turn controls solubility, absorption, and target engagement. For a basic compound like this amine, the pKa refers to the equilibrium constant for the protonation of the nitrogen atom.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[3] The method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The point of half-neutralization, where 50% of the amine is protonated, corresponds to the pKa. This direct measurement provides a thermodynamic value that is less susceptible to the spectral interferences that can affect UV-based methods.[3][4]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately prepare a ~1 mM solution of the test compound in deionized water. If solubility is a challenge, a small percentage of a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted.[3]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[5]

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Titration Setup:

    • Transfer a known volume (e.g., 20 mL) of the compound solution to a jacketed beaker to maintain constant temperature.

    • Begin stirring the solution gently with a magnetic stir bar.

    • Purge the solution with an inert gas (e.g., nitrogen) for 5-10 minutes before and during the titration. This is a critical step to remove dissolved CO₂, which forms carbonic acid and can distort the titration curve, especially in the basic region.[5]

    • Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.

  • Execution:

    • Record the initial pH of the solution.

    • Add small, precise increments of the 0.1 M HCl titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[6]

    • Continue this process well past the equivalence point, which is observed as the steepest change in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • To precisely identify the equivalence point, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point volume.[7]

    • The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume.

Lipophilicity (logP/logD): Experimental Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[2] Given the compound's basic nature, measuring logD at physiological pH (7.4) is more biologically relevant.

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the definitive "gold standard" for logP/logD measurement.[8][9] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer). This direct thermodynamic measurement ensures high accuracy when performed correctly, making it the most trustworthy method for generating definitive lipophilicity data for lead compounds, despite being lower throughput than chromatographic methods.[2]

Experimental Workflow: Shake-Flask logD Determination

Caption: Workflow for logD determination via the shake-flask method.

Detailed Step-by-Step Protocol
  • Phase Preparation:

    • Prepare the aqueous phase (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Pre-saturate the n-octanol and the aqueous buffer by shaking them together for 24 hours, followed by separation. This crucial step ensures that the volumes of the phases do not change during the experiment due to mutual dissolution.[2]

  • Partitioning:

    • Prepare a stock solution of the test compound in pre-saturated n-octanol.

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[10]

    • Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours to 24 hours).

  • Phase Separation and Sampling:

    • Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases. This step is critical to prevent micro-emulsions from contaminating the samples, which is a common source of error.

    • Carefully withdraw an aliquot from each phase using separate, clean syringes. It is vital to avoid disturbing the interface.

  • Quantification and Calculation:

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for accurate quantification.

    • Calculate the distribution coefficient (D) using the formula: D = [Concentration in n-octanol] / [Concentration in aqueous buffer].

    • The final value is expressed as its base-10 logarithm: logD = log₁₀(D) .

Aqueous Solubility: Experimental Determination

Aqueous solubility is a key factor influencing drug dissolution and absorption. Low solubility is a major cause of failure for drug candidates. It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility is more relevant for high-throughput screening where compounds are introduced from a DMSO stock.[11][12]

Causality Behind Experimental Choice: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature and relevance to typical in vitro screening conditions.[11][12] These assays measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics how compounds are often handled in biological assays and provides a practical measure of solubility that can flag potential issues early. The nephelometric (light-scattering) method is a common and rapid readout for this assay.[12][13]

Experimental Workflow: Kinetic Solubility by Nephelometry

Caption: Workflow for kinetic solubility determination by nephelometry.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[13]

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

  • Assay Execution:

    • In a clear 96- or 384-well microplate, add a small, precise volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.

    • Rapidly add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.[14]

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).[13]

  • Measurement and Analysis:

    • Place the microplate in a nephelometer or a plate reader capable of measuring light scattering.

    • Measure the amount of scattered light in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed. This value can be determined by plotting the scattering signal against the compound concentration and identifying the inflection point.

Conclusion

This guide has outlined the critical physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, providing a robust framework for its characterization. The in silico predictions suggest a molecule with significant basicity, good lipophilicity, and potentially limited aqueous solubility—a classic profile for a CNS or membrane-permeable drug candidate that requires careful formulation.

The true value of this document lies in the detailed, validated protocols provided. By following these methodologies, researchers can empirically determine the pKa, logD, and aqueous solubility, transforming predictive data into concrete, actionable knowledge. This rigorous experimental validation is a non-negotiable step in the path of drug development, ensuring that subsequent biological and pharmacokinetic studies are built on a foundation of scientific integrity.

References

  • PubChem. Benzyl(furan-2-ylmethyl)amine. [Link]

  • PubChem. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS (Partition Coefficient, Slow-Stirring Method). [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Bergström, C. A., Avdeef, A. (2019). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. National Institutes of Health (NIH). [Link]

  • Fischer, K., Schilter, B., Tralau, T., Verhagen, H. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link]

  • Orgován, G., Noszál, B. (2014). Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

  • Alsenz, J., Kansy, M. (2007). In vitro solubility assays in drug discovery. National Institutes of Health (NIH). [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., Rosés, M. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • Sitorus, H., Ginting, M., Girsang, E. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Meloun, M., Bordovská, S., Galla, L. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • Wu, J., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health (NIH). [Link]

  • European Commission. A.8. PARTITION COEFFICIENT (Shake Flask Method). [Link]

  • Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

Sources

An In-depth Technical Guide to the Speculative Mechanism of Action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with a structure suggestive of diverse pharmacological potential. This guide provides a comprehensive analysis of its potential mechanisms of action, drawing upon established principles of medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document will delve into the structural attributes of the molecule, propose several plausible biological targets and pathways, and offer a detailed roadmap for experimental validation. Our approach is grounded in scientific integrity, providing a logical framework for future research and development of this promising compound.

Structural and Physicochemical Analysis

The structure of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine combines three key pharmacophores: a 4-ethyl-substituted benzyl group, a secondary amine linker, and a tetrahydrofuran (THF) moiety. Each of these components contributes to the overall physicochemical properties and potential biological activity of the molecule.

  • 4-Ethylbenzyl Group: The benzyl group provides a rigid aromatic scaffold. The ethyl substituent at the para position increases the lipophilicity of the molecule compared to an unsubstituted benzyl group. This enhanced lipophilicity can influence membrane permeability and interaction with hydrophobic pockets in biological targets.[1]

  • Secondary Amine: The secondary amine is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, it is likely to be protonated, allowing for ionic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.

  • Tetrahydrofuran (THF) Moiety: The THF ring is a common feature in many FDA-approved drugs.[2][3] Its oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets.[4] The THF ring also introduces a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding.

A summary of the key structural features and their potential implications is presented in Table 1.

Structural Feature Potential Physicochemical Contribution Potential Pharmacological Implication
4-Ethylbenzyl GroupIncreased Lipophilicity, Aromatic Stacking InteractionsEnhanced membrane permeability, interaction with hydrophobic binding pockets.
Secondary AmineHydrogen bond donor/acceptor, potential for protonation (ionic interactions)Key interactions with active sites of enzymes or receptors.
Tetrahydrofuran RingHydrogen bond acceptor, conformational flexibilityOrientation within a binding site, potential for specific hydrogen bonding interactions.

Speculative Mechanisms of Action

Based on the structural analysis and comparison with compounds of similar architecture, we propose three primary speculative mechanisms of action for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The benzylamine scaffold is a well-known substrate and inhibitor of monoamine oxidases (MAOs), enzymes crucial for the metabolism of monoamine neurotransmitters.[5] Specifically, MAO-B preferentially degrades benzylamine and phenethylamine.[5]

Proposed Signaling Pathway:

MAO_Inhibition Molecule (4-Ethyl-benzyl)- (tetrahydro-furan-2-ylmethyl)-amine MAOB Monoamine Oxidase B (MAO-B) Molecule->MAOB Inhibition Aldehyde Aldehyde Metabolite MAOB->Aldehyde ROS Reactive Oxygen Species MAOB->ROS Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine Dopamine Dopamine->MAOB Metabolism Dopamine->Neurotransmission Neuroprotection Neuroprotection ROS->Neuroprotection Reduction of Oxidative Stress GPCR_Signaling Molecule (4-Ethyl-benzyl)- (tetrahydro-furan-2-ylmethyl)-amine GPCR Serotonin/Dopamine Receptor (GPCR) Molecule->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Proposed GPCR signaling pathway.

In this scenario, the compound could bind to the orthosteric or an allosteric site of a specific serotonin or dopamine receptor subtype. This binding could either activate (agonist) or block (antagonist) the receptor, leading to a downstream signaling cascade and a physiological response. The specific nature of the interaction would depend on the receptor subtype and the binding mode of the compound.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Activity Assays

Experimental Workflow:

In_Vitro_Workflow Start Synthesize and Purify Compound MAO_Assay MAO-A and MAO-B Inhibition Assay Start->MAO_Assay Antimicrobial_Screen Antimicrobial Susceptibility Testing (MIC/MBC) Start->Antimicrobial_Screen Receptor_Binding Radioligand Binding Assays (5-HT and Dopamine Receptors) Start->Receptor_Binding Data_Analysis Data Analysis and Hypothesis Refinement MAO_Assay->Data_Analysis Antimicrobial_Screen->Data_Analysis Functional_Assay GPCR Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assay Functional_Assay->Data_Analysis

Caption: In vitro experimental workflow.

Protocol 1: MAO Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of the compound against human recombinant MAO-A and MAO-B.

  • Methodology:

    • Utilize a commercially available MAO-Glo™ Assay kit (Promega).

    • Prepare a dilution series of the test compound.

    • Incubate the compound with MAO-A or MAO-B enzyme and a luminogenic substrate.

    • Measure luminescence to determine the rate of enzyme activity.

    • Calculate the IC50 value from the dose-response curve.

  • Expected Outcome: A low IC50 value for MAO-B would support Hypothesis 1.

Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Methodology:

    • Perform broth microdilution assays according to CLSI guidelines.

    • Prepare serial dilutions of the compound in a 96-well plate containing bacterial culture.

    • Incubate and determine the MIC as the lowest concentration that inhibits visible growth.

    • Plate samples from wells with no growth onto agar to determine the MBC.

  • Expected Outcome: Low MIC and MBC values would provide evidence for antimicrobial activity, supporting Hypothesis 2.

Protocol 3: Radioligand Binding Assays

  • Objective: To assess the binding affinity of the compound to a panel of serotonin and dopamine receptor subtypes.

  • Methodology:

    • Use cell membranes expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Expected Outcome: High binding affinity to a specific receptor subtype would support Hypothesis 3 and guide further functional assays.

Tier 2: Cellular and In Vivo Studies

Based on promising results from Tier 1, subsequent in vivo studies can be designed to evaluate the compound's efficacy and safety in relevant animal models. For example, if MAO-B inhibition is confirmed, studies in a mouse model of Parkinson's disease could be warranted.

Conclusion

The unique structural features of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine present a compelling case for its potential as a pharmacologically active agent. The speculative mechanisms of action outlined in this guide, including MAO inhibition, antimicrobial activity, and GPCR modulation, provide a solid foundation for future research. The proposed experimental protocols offer a clear and logical path to elucidate the true biological activity of this compound. Through rigorous and systematic investigation, the therapeutic potential of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be fully explored.

References

  • Benchchem. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
  • Benchchem. (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.
  • Chem-Impex. Tetrahydrofurfurylamine.
  • Der Pharma Chemica. Synthesis and antimicrobial activity of novel benzo[b]furan derivatives.
  • PubChem. Benzylamine.
  • Pharmacological activity of furan derivatives. (2024).
  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.
  • PubMed. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives.
  • PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates.
  • Apollo Scientific. 4-Isopropylbenzylamine.
  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • ChemicalBook. N-Isopropylbenzylamine: Application, synthesis and toxicity.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Thermo Scientific. N-Ethylbenzylamine, 95%.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Wikipedia. Monoamine oxidase B.
  • Drug Design Org. Structure Activity Relationships.
  • PubChem. 4-Methylbenzylamine.
  • ChemicalBook. (4-ISOPROPYL-BENZYL)(TETRAHYDROFURAN-2-YL-METHYL)AMINE.
  • ChemicalBook. (4-METHOXY-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE.

Sources

Whitepaper: Strategic Pathways to Novel Benzylamine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzylamine motif is a cornerstone of medicinal chemistry, embedded in the architecture of numerous therapeutic agents.[1][2] Its unique structural and electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. This guide provides an in-depth technical exploration of the contemporary strategies employed in the discovery and synthesis of novel benzylamine compounds. Moving beyond rote procedural descriptions, we dissect the causal logic behind key experimental decisions, from the selection of synthetic pathways to the iterative refinement of molecular structure through activity-guided design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Chapter 1: The Synthetic Arsenal: Constructing the Benzylamine Core

The efficient and versatile synthesis of the benzylamine core is the foundational step in any discovery campaign. The choice of synthetic route is a strategic decision, dictated by factors such as desired substitution patterns, stereochemical requirements, scale, and the principles of green chemistry.

Foundational Synthetic Strategies: A Comparative Overview

Classical methods, while sometimes superseded, offer valuable, cost-effective routes to a range of benzylamine derivatives. Their limitations, however, often necessitate the use of more modern, catalytic approaches.

  • Reductive Amination: This remains one of the most widely used methods for its operational simplicity. The reaction proceeds via the in-situ formation of an imine from a benzaldehyde and an amine, which is then reduced.[3]

    • Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild, selective reagent suitable for many applications. However, for less reactive carbonyls or when a more robust process is needed, sodium triacetoxyborohydride (STAB) is often superior as it is more tolerant of mildly acidic conditions which can accelerate imine formation.[4]

  • Nucleophilic Substitution: The reaction of a benzyl halide with an amine is a straightforward approach.[5]

    • Expert Insight: A primary drawback is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This can be mitigated by using a large excess of the amine, but this is often not feasible or economical with valuable amines. Therefore, this method is best suited for specific substrates where over-alkylation is sterically or electronically disfavored.

  • Catalytic Hydrogenation: The reduction of benzonitriles or imines using hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is a highly efficient and clean method, often used in industrial-scale synthesis.[6] The primary byproduct is water or ammonia, aligning with green chemistry principles.

Modern Catalytic Frontiers in Benzylamine Synthesis

Contemporary organic synthesis has provided powerful tools that offer superior control over selectivity, substrate scope, and chirality.

  • Asymmetric Synthesis of Chiral Benzylamines: Chirality is paramount in modern pharmaceuticals. Enantioselective methods are thus not just an academic exercise but a necessity.

    • Copper-Catalyzed Aza-Friedel-Crafts Reaction: A notable advancement involves the enantioselective addition of phenols to N-sulfonyl aldimines, catalyzed by a chiral copper(II) complex. This method provides access to chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee), even for challenging alkyl aldimines.[7] The catalyst creates a chiral environment that directs the approach of the nucleophile to one face of the imine.

    • Chiral Auxiliaries: The use of recoverable chiral sulfinamides allows for the diastereoselective reduction of derived benzylidene sulfinamides, which upon hydrolysis, yield chiral α-substituted benzylamines.[8] This approach is robust and allows for the recycling of the valuable chiral auxiliary.

  • C-H Functionalization: Direct functionalization of benzylic C(sp³)-H bonds represents the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized starting materials.[9]

    • Mechanism & Rationale: These reactions often proceed via a Hydrogen Atom Transfer (HAT) mechanism, where a photocatalyst or a metal complex generates a reactive species that selectively abstracts a hydrogen atom from the benzylic position.[9] This creates a benzylic radical that can then be intercepted by a coupling partner. This strategy offers a novel retrosynthetic disconnection, enabling the direct arylation or alkylation of readily available benzylamine precursors.

Experimental Protocol: Asymmetric Reductive Amination using STAB

This protocol describes a general, self-validating procedure for the synthesis of a substituted N-benzylamine.

  • Imine Formation: To a solution of substituted benzaldehyde (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.5 M), add acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

    • Rationale: Acetic acid catalyzes the formation of the iminium ion, accelerating the reaction. DCE is an excellent solvent for this reaction as it is aprotic and effectively solvates the intermediates.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

    • Safety Note: The addition can be exothermic and may cause gas evolution.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 3-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

    • Rationale: The basic workup neutralizes the acetic acid and removes any unreacted STAB byproducts.

  • Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][10]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][10] The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal in the ¹H NMR spectrum are key indicators of success.[10]

Chapter 2: The Discovery Engine: Iterative Design and Optimization

The synthesis of a single compound is merely the first step. The discovery of a novel and effective benzylamine therapeutic relies on a systematic process of library generation, biological screening, and data-driven structural modification.

Structure-Activity Relationship (SAR) Guided Optimization

SAR is the process of correlating specific structural features of a compound with its biological activity.[11][12] A systematic SAR campaign is the most effective way to convert a moderately active "hit" compound into a potent and selective "lead" candidate.

Logical Workflow for SAR:

SAR_Workflow cluster_0 Discovery Cycle A Initial Hit Compound (e.g., from screening) B Hypothesize Key Pharmacophore (Benzylamine core + R-groups) A->B C Design & Synthesize Analog Library B->C Vary R-groups D Biological Assay (e.g., IC50, MIC) C->D E Analyze SAR Data D->E F Identify Tolerated & Intolerant Modifications E->F G Design Next-Generation Analogs F->G Data-driven decisions G->C Iterate H Lead Candidate G->H

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table:

Let's consider a hypothetical series of benzylamine derivatives designed as inhibitors of a target enzyme.

Compound IDR¹ (para-substituent)R² (Amine substituent)IC₅₀ (nM)
HIT-1 -H-Methyl1500
SAR-1a -F-Methyl850
SAR-1b -Cl-Methyl700
SAR-1c -OCH₃-Methyl2200
SAR-2a -Cl-Ethyl350
SAR-2b -Cl-Cyclopropyl150
LEAD-1 -Cl-Cyclopropyl150
  • Analysis & Causality:

    • Adding a small, electron-withdrawing halogen at the R¹ position is beneficial (compare HIT-1 to SAR-1a and SAR-1b ). This suggests a potential hydrogen bond acceptor or a favorable electrostatic interaction in the target's binding pocket.

    • A bulky, electron-donating methoxy group at R¹ is detrimental (SAR-1c ), indicating a possible steric clash or unfavorable electronic interaction.

    • Increasing the size of the R² alkyl group from methyl to ethyl is favorable (SAR-2a ).

    • Introducing conformational rigidity with a cyclopropyl group at R² provides a significant boost in potency (SAR-2b ), suggesting that this conformation is pre-organized for optimal binding. This compound becomes the new lead for the next round of optimization.

The Power of Bioisosteric Replacement

Bioisosterism is a strategy used to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[13][14] This is a critical tool for overcoming liabilities such as poor metabolic stability or low solubility.[15]

  • Classic Bioisosteres: Replacing a hydrogen with a fluorine atom can block metabolic oxidation at that position without significantly altering the molecule's size.

  • Non-Classical Bioisosteres: A more advanced strategy involves replacing the entire phenyl ring of the benzylamine with a saturated, C(sp³)-rich scaffold like a bicyclo[1.1.1]pentane or a cubane.[15][16]

    • Rationale: This "escape from flatland" strategy can drastically improve solubility and metabolic stability while maintaining the crucial vector orientation of the substituents required for biological activity.

Bioisostere_Concept cluster_0 Benzene Ring cluster_1 Saturated Bioisosteres Benzene Bicylco Bicyclo[1.1.1]pentane Benzene->Bicylco Improves Solubility, DMPK Cubane Cubane Benzene->Cubane Maintains 3D Vector Piperidine Piperidine Benzene->Piperidine Introduces Basic Center

Caption: Bioisosteric replacement strategies for the phenyl ring.

Chapter 3: Validation and Characterization

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible drug discovery. Every novel compound must be thoroughly characterized to confirm its identity, purity, and stability.

Spectroscopic and Chromatographic Confirmation

A suite of analytical techniques is employed to create a comprehensive data package for each new chemical entity.

TechniquePurposeKey Observables for a Novel Benzylamine
¹H NMR Spectroscopy Confirms the proton framework and structural integrity.Aromatic protons (6.5-8.0 ppm), benzylic CH₂ (3.5-4.5 ppm), N-H proton (variable, 1-5 ppm), signals for specific R-groups.[10]
¹³C NMR Spectroscopy Confirms the carbon backbone of the molecule.Aromatic carbons (110-150 ppm), benzylic carbon (40-55 ppm), signals for R-groups.[10]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A precise molecular ion peak ([M+H]⁺ in ESI+) corresponding to the calculated exact mass.[17]
FTIR Spectroscopy Identifies key functional groups.N-H stretching (3300-3500 cm⁻¹), C-N stretching (~1200 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹).[17]
HPLC/UPLC Determines purity and separates impurities.A single major peak, with purity typically >95% by area under the curve for compounds advancing to biological assays.

Conclusion and Future Outlook

The benzylamine scaffold continues to be a highly productive starting point for the discovery of new medicines. While classical synthetic methods retain their utility, the future lies in the strategic application of modern catalytic techniques, particularly those that grant precise control over stereochemistry and enable novel C-H functionalization pathways. The integration of these advanced synthetic methods with rational, data-driven SAR and bioisosteric replacement strategies will accelerate the identification of potent, selective, and drug-like clinical candidates. Emerging fields such as flow chemistry and machine learning-guided synthesis are poised to further revolutionize how novel benzylamine libraries are designed and constructed, promising a new era of efficiency and innovation in drug discovery.

References

  • Title: Benzylamine synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: ResearchGate URL: [Link]

  • Title: Method for preparing benzyl amine by catalytic hydrogenation Source: Google Patents URL
  • Title: Benzylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Bioactive compounds containing benzylamines Source: ResearchGate URL: [Link]

  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: PubMed URL: [Link]

  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: Bentham Open URL: [Link]

  • Title: Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Synthesis of benzylic amines Source: Organic Chemistry Portal URL: [Link]

  • Title: 6426 PDFs | Review articles in BENZYLAMINES Source: ResearchGate URL: [Link]

  • Title: Benzylamines: synthesis and evaluation of antimycobacterial properties | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Lignin amination valorization: heterogeneous catalytic synthesis of aniline and benzylamine from lignin-derived chemicals Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Solvent-Free Synthesis of a Secondary N-Benzhydrylamine as a Chiral Reagent for Asymmetric Deprotonation of Bicyclic N-Benzylamino Ketones Source: Sci-Hub URL: [Link]

  • Title: (PDF) Structure-activity relationships for the design of small-molecule inhibitors Source: ResearchGate URL: [Link]

  • Title: Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators Source: PubMed Central URL: [Link]

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PubMed Central URL: [Link]

  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: PubMed Central URL: [Link]

  • Title: Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines Source: PubMed Central URL: [Link]

  • Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PubMed Central URL: [Link]

  • Title: NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines Source: Nature URL: [Link]

  • Title: Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents Source: Der Pharma Chemica URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]

  • Title: Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections Source: PubMed Central URL: [Link]

  • Title: Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design Source: YouTube URL: [Link]

  • Title: The asymmetric synthesis of chiral secondary amines via hemiaminal and... Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the N-Alkylation of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-Alkylated Tetrahydrofurfurylamine Scaffolds

Tetrahydrofurfurylamine (THFA) is a bio-derived chiral amine that serves as a highly valuable building block in modern organic synthesis. Its unique structural motif, combining a saturated heterocyclic ether with a primary amine, makes it a privileged scaffold for introducing desirable physicochemical properties in new chemical entities. The N-alkylation of THFA is a critical transformation that unlocks a vast chemical space, leading to derivatives with extensive applications as pharmaceuticals, agrochemicals, and specialized polymers.[1] These secondary and tertiary amines are integral to the synthesis of molecules ranging from antihypertensives to diuretics and are prized for their role as solvents and reaction intermediates.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for the N-alkylation of tetrahydrofurfurylamine. We move beyond simple procedural lists to delve into the mechanistic rationale behind protocol choices, enabling scientists to troubleshoot and adapt these methods for their specific synthetic targets. We will explore two cornerstone methodologies: Reductive Amination and Direct Alkylation , providing detailed, field-tested protocols for each.

Chapter 1: Strategic Considerations for Synthetic Route Selection

The choice between N-alkylation strategies is dictated by the nature of the desired alkyl group, the availability of starting materials, and the functional group tolerance required. Over-alkylation, particularly in direct alkylation methods, and the management of reducing agents in reductive amination are key challenges that must be addressed through careful reaction design.

The following decision-making workflow provides a high-level guide for selecting an appropriate starting point for your synthesis.

G start Desired N-Alkyl THFA Derivative q1 Is the alkyl group a primary or secondary carbon? start->q1 q2 Is the corresponding aldehyde or ketone readily available? q1->q2 Yes q3 Is the alkyl group a simple methyl or ethyl group? q1->q3 No (e.g., tertiary) q2->q3 No reductive_amination Pursue Reductive Amination q2->reductive_amination Yes direct_alkylation Pursue Direct Alkylation with Alkyl Halide q3->direct_alkylation Yes consider_alt Consider alternative alkylating agents or multi-step synthesis q3->consider_alt No

Caption: Logical workflow for selecting an N-alkylation strategy.

Chapter 2: Protocol I - N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for N-alkylation. It involves the reaction of tetrahydrofurfurylamine with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[2][3] This one-pot procedure avoids the isolation of often unstable imines and is compatible with a broad range of functional groups.[2][4][5]

Mechanistic Principle

The reaction proceeds in two distinct stages occurring in the same reaction vessel:

  • Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). This step is typically acid-catalyzed and reversible.

  • Reduction: A selective reducing agent, chosen for its inability to reduce the starting aldehyde or ketone, reduces the imine to the target amine.[4]

G reactants Tetrahydrofurfurylamine + R-CHO (Aldehyde) imine Imine Intermediate [R-CH=N-R'] reactants->imine + H+ / - H2O product N-Alkyl-THFA [R-CH2-NH-R'] imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->imine Reduction

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofurfurylamine

This protocol details the N-benzylation of tetrahydrofurfurylamine with benzaldehyde using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent.

Materials:

  • Tetrahydrofurfurylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofurfurylamine (e.g., 10 mmol, 1.01 g) and dichloromethane (50 mL).

  • Add benzaldehyde (10.5 mmol, 1.11 g) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the imine.

  • In portions, carefully add sodium triacetoxyborohydride (15 mmol, 3.18 g) to the stirring mixture. The addition may be slightly exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Ensure gas evolution has ceased.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-tetrahydrofurfurylamine.

Data Summary: Reductive Amination Scope

The following table illustrates the versatility of reductive amination with various carbonyl partners.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE85-95%
CyclohexanoneNaBH₃CN, H₂/Pd-CMethanol80-90%
AcetoneNaBH(OAc)₃DCM75-85%
FormaldehydeH₂/Raney NiWater>65%[6]

Chapter 3: Protocol II - Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward method for forming C-N bonds, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] Tetrahydrofurfurylamine acts as the nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide byproduct generated during the reaction.

Mechanistic Principle and the Challenge of Over-Alkylation

While direct, this method's primary drawback is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine and, subsequently, an undesired quaternary ammonium salt.[7] Careful control of stoichiometry (using the amine in excess) and reaction conditions can mitigate this side reaction.

G start THFA (Primary Amine) + R-X (Alkyl Halide) product Desired Product (Secondary Amine) start->product Sₙ2 Reaction (k1) side_product Side Product (Tertiary Amine) product->side_product Sₙ2 with R-X (k2 > k1) quat_salt Quaternary Salt (Undesired) side_product->quat_salt Sₙ2 with R-X (k3)

Sources

Application Notes and Protocols for the Analytical Characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine containing a substituted benzyl group and a tetrahydrofuran moiety. This unique combination of functional groups suggests its potential as a scaffold in medicinal chemistry and drug development, possibly exhibiting a range of biological activities.[1][2] As with any novel chemical entity intended for pharmaceutical research, comprehensive structural characterization and purity assessment are paramount. This document provides a detailed guide to the analytical methodologies required for the unambiguous identification and quality control of this compound, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The analytical strategy herein is designed to provide orthogonal data points, creating a self-validating system for the characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. We will delve into spectroscopic and chromatographic techniques, explaining the rationale behind each method and providing detailed, field-proven protocols.

Molecular Structure and Key Analytical-Chemical Features

A thorough understanding of the molecule's structure is fundamental to designing an effective analytical strategy.

  • Secondary Amine: The nitrogen atom is bonded to two carbon atoms (the benzyl and tetrahydrofurfuryl groups) and one hydrogen atom. This secondary amine is a key reactive center and will be a focus of spectroscopic analysis.

  • 4-Ethylbenzyl Group: This substituted aromatic ring provides a chromophore for UV-Vis spectroscopy and will exhibit characteristic signals in NMR and IR spectroscopy.

  • Tetrahydrofuran-2-ylmethyl Group: This saturated heterocyclic moiety introduces chirality at the C2 position of the furan ring, necessitating consideration of stereoisomeric purity.

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.32 g/mol

The overall analytical workflow is designed to confirm the connectivity of these structural features, assess purity, and, if necessary, resolve enantiomers.

Analytical Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity & Identity Confirmation cluster_2 Chiral Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC HPLC-UV/DAD (Purity & Quantification) NMR->HPLC Confirms Structure MS Mass Spectrometry (EI, ESI) MS->HPLC Confirms MW Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Functional Group Confirmation EA Elemental Analysis (Empirical Formula) EA->MS Empirical Formula Validation

Caption: Figure 1: Comprehensive Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[3] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the precise connectivity of atoms can be established. For (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, 2D NMR experiments such as COSY and HSQC are invaluable for assigning complex spin systems.[4]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for the target molecule. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Proton (¹H) Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (ortho to ethyl)~7.15d2H~8.0
Aromatic (meta to ethyl)~7.10d2H~8.0
Benzylic CH₂~3.75s2H-
THF C2-H~3.95m1H-
THF C5-Hα~3.70m1H-
THF C5-Hβ~3.60m1H-
N-CH₂ (exocyclic)~2.65m2H-
Ethyl CH₂2.63q2H7.6
THF C3/C4-H1.80-2.00m4H-
NH1.5-2.5br s1H-
Ethyl CH₃1.22t3H7.6
Carbon (¹³C) Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-ipso)~138
Aromatic C (quaternary, C-para)~142
Aromatic CH~128
Aromatic CH~127.5
THF C2~77
THF C5~68
Benzylic CH₂~53
N-CH₂ (exocyclic)~51
Ethyl CH₂~28
THF C3/C4~25-30
Ethyl CH₃~15
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans for adequate signal-to-noise (this may range from hundreds to thousands of scans depending on the sample concentration).

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Use standard instrument parameters. This will be crucial for tracing the connectivity within the ethyl and tetrahydrofuran spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. This is essential for the definitive assignment of both ¹H and ¹³C signals.[4]

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for all spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and structural fragments of the analyte.[5] Both soft ionization (Electrospray Ionization - ESI) and hard ionization (Electron Ionization - EI) techniques are recommended to obtain complementary data.

Predicted Mass Spectrum
  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): m/z = 219 (EI) or 220 (ESI+).

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragment at m/z = 105 corresponding to the 4-ethylbenzyl cation ([C₉H₁₁]⁺) is expected. This is a common fragmentation pathway for benzylamines.[6]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the tetrahydrofurfuryl group can lead to a fragment at m/z = 118 ([C₇H₁₂NO]⁺).

    • Loss of the Tetrahydrofurfuryl Moiety: A fragment corresponding to the loss of the C₅H₉O radical, resulting in an ion at m/z = 134.

Experimental Protocol for MS Analysis
  • Sample Preparation:

    • For ESI: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For GC-MS (EI): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • ESI: Use a quadrupole or time-of-flight (TOF) mass spectrometer coupled to a liquid chromatograph or direct infusion pump.

    • EI: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is preferred due to the basic nature of the amine.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizing Gas (N₂): Adjust for a stable spray.

    • Drying Gas (N₂): Set the temperature to ~300-350 °C.

  • GC-MS (EI) Parameters:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[7] A reversed-phase method with UV detection is well-suited for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine due to the presence of the aromatic chromophore.

Proposed HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at ~254 nm.
Injection Volume 10 µL
Expected Retention Time ~8-12 minutes
Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

  • Analysis: Inject the prepared sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The use of a Diode Array Detector (DAD) allows for peak purity analysis by comparing spectra across the peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8]

Predicted FTIR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300-3500Weak-Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Strong
C=C Stretch (aromatic)1450-1600Medium
C-N Stretch1020-1250Medium
C-O-C Stretch (ether)1070-1150Strong
Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid/Oil on ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

Chiral Separation: Assessing Enantiomeric Purity

The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral HPLC is the most common technique for separating and quantifying enantiomers.[9]

Protocol for Chiral HPLC Method Development

Developing a chiral separation method often requires screening several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point.

  • Column Screening: Screen a variety of CSPs with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine to improve peak shape).

  • Method Optimization: Once a column showing some separation is identified, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Once a suitable method is developed, inject the sample and quantify the relative peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula.

Theoretical vs. Experimental Values
Element Theoretical % Acceptance Criteria
Carbon (C)76.67± 0.4%
Hydrogen (H)9.65± 0.4%
Nitrogen (N)6.39± 0.4%
Experimental Protocol for Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample (2-5 mg) in a pre-weighed tin capsule.

  • Instrumentation: Use a CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Analysis: The instrument software will automatically calculate the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for the proposed structure.

Method Validation

All analytical methods used for the characterization of a potential drug candidate must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

MethodValidation Figure 2: Interrelation of Key Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Accuracy->Precision

Caption: Figure 2: Interrelation of Key Validation Parameters

Conclusion

The comprehensive analytical characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine requires a multi-faceted approach. By integrating data from NMR, MS, HPLC, FTIR, Chiral HPLC, and Elemental Analysis, a complete and unambiguous profile of the molecule's identity, purity, and stereochemistry can be established. The protocols outlined in this application note provide a robust framework for researchers to generate high-quality, reproducible data, thereby ensuring the scientific integrity of their drug discovery and development efforts. Adherence to established method validation guidelines is critical for the ultimate use of this data in regulatory submissions.

References

  • Preparative separation of tetrahydrofurfurylamine enantiomers | Request PDF. Available from: [Link]

  • CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. Available from: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. Available from: [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available from: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. Available from: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. Available from: [Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed. Available from: [Link]

  • Supporting Information - Wiley-VCH. Available from: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available from: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available from: [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available from: [Link]

  • Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Chiral Drug Separation. Available from: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. Available from: [Link]

  • Benzyl(furan-2-ylmethyl)amine | C12H13NO | CID 39338 - PubChem. Available from: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available from: [Link]

  • FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. - ResearchGate. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

Sources

Application Notes and Protocols: Developing Cell-Based Assays for Novel Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine-containing compounds represent a vast and crucial area of chemical space, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1][2] Evaluating the biological activity of novel amine compounds requires robust and reliable cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate cell-based assays tailored to the unique physicochemical properties of amines. We will delve into the causality behind experimental choices, from cell line selection to assay endpoint, and provide detailed, step-by-step protocols for key assays including cytotoxicity, receptor engagement, and functional responses.

Introduction: The Significance of Amines and Cell-Based Assays

Amines are fundamental building blocks in medicinal chemistry, lauded for their ability to form water-soluble salts and engage in critical hydrogen bonding interactions with biological targets.[1] Their prevalence in drug discovery necessitates high-throughput and biologically relevant screening methods.[3] Cell-based assays serve as a vital bridge between in silico or biochemical screens and more complex in vivo studies, offering a biologically intricate environment to probe a compound's efficacy, toxicity, and mechanism of action. This document outlines the critical considerations and methodologies for developing such assays for this important class of molecules.

Unique Challenges of Amine Compounds in Cell-Based Assays

The inherent properties of amines demand special consideration during assay development to avoid common pitfalls that can lead to misleading data.

  • pKa and Solubility: The ionization state (pKa) of an amine dictates its charge and, consequently, its solubility, membrane permeability, and potential for non-specific interactions.[1][4] Highly basic amines can be protonated at physiological pH, which may enhance solubility but can also lead to accumulation in acidic organelles like lysosomes, causing off-target effects. Conversely, low aqueous solubility can lead to compound precipitation in assay media.[5]

  • Non-Specific Binding (NSB): The positive charge of many amines can promote electrostatic interactions with negatively charged cellular components and assay plastics, leading to high background signals and false positives.[6] This is a critical factor to control in any assay format.[6][7][8]

  • Cellular Toxicity: Certain amine structures can be inherently cytotoxic through mechanisms like mitochondrial disruption or membrane destabilization, which can interfere with functional readouts.[9] Therefore, a cytotoxicity assessment is a crucial first step.

A Validated Workflow for Assay Development

A systematic approach is essential for building a robust and reproducible assay. The following workflow provides a logical progression from initial planning to a fully validated screening assay.

Assay_Development_Workflow cluster_planning Phase 1: Planning & Feasibility cluster_development Phase 2: Assay Development & Optimization cluster_validation Phase 3: Assay Validation Target_ID Target Identification & MOA Hypothesis Cell_Selection Cell Line Selection (Target Expression, Background) Target_ID->Cell_Selection informs Assay_Choice Assay Principle Selection (e.g., Ca2+, cAMP, Cytotoxicity) Cell_Selection->Assay_Choice dictates Reagent_Opt Reagent Optimization (Antibody Titration, Dye Conc.) Assay_Choice->Reagent_Opt requires Protocol_Dev Protocol Miniaturization (e.g., 384-well) Reagent_Opt->Protocol_Dev Assay_Window Assay Window (S/B) & Z'-Factor Determination Protocol_Dev->Assay_Window Compound_Handling Amine Compound Solubilization & Dilution Cytotoxicity_Test Initial Cytotoxicity Profiling Compound_Handling->Cytotoxicity_Test Dose_Response Reference Compound Dose-Response Validation Cytotoxicity_Test->Dose_Response defines concentration range Assay_Window->Dose_Response validates Reproducibility Inter- & Intra-Assay Reproducibility Dose_Response->Reproducibility confirms

Caption: A logical workflow for developing cell-based assays.

Core Assays and Detailed Protocols

The choice of assay depends on the biological question. We present protocols for three fundamental assay types: cytotoxicity, functional response (calcium flux), and a secondary messenger assay (cAMP).

Cytotoxicity Assessment: LDH Release Assay

Scientific Rationale: Before assessing the specific activity of a compound, it is imperative to determine its general cytotoxicity. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis. Its activity can be measured using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[10] This assay is often preferred over metabolic assays like MTT, as some amine compounds can directly reduce the MTT reagent, leading to false viability signals.[11]

Protocol: LDH Cytotoxicity Assay

  • Cell Plating:

    • Seed cells in a 96-well, clear, flat-bottom plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of complete growth medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel amine compounds in an appropriate vehicle (e.g., DMSO, PBS). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with vehicle only (represents 0% cytotoxicity).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

      • Medium Background Control: Wells containing medium but no cells.

  • Incubation:

    • Incubate the plate for a duration relevant to the intended functional assay (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculation:

      • Subtract the absorbance of the Medium Background Control from all other readings.

      • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)

      • Plot % Cytotoxicity against compound concentration and determine the CC50 (50% cytotoxic concentration) using a non-linear regression model.

Functional Gq-Coupled GPCR Assay: Calcium Flux

Scientific Rationale: A significant number of amine neurotransmitters and hormones mediate their effects through G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit.[12] Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺) stores.[13][14] This transient increase in intracellular Ca²⁺ is a robust and rapid signal that can be measured using fluorescent calcium indicators.[13][15] This assay is ideal for high-throughput screening to identify agonists or antagonists of Gq-coupled GPCRs.[13][16]

Protocol: No-Wash Calcium Flux Assay

  • Cell Plating:

    • Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293).[17]

    • Seed cells in a 384-well, black-walled, clear-bottom plate at a pre-optimized density in 25 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution should also contain a probenecid solution to prevent dye leakage from the cells.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition and Signal Reading:

    • Prepare a 3X concentrated compound plate (agonists or antagonists).

    • Place the cell plate into a kinetic plate reader equipped with liquid handling capabilities (e.g., a FLIPR® or FlexStation®).

    • The instrument will add 25 µL of the compound from the source plate to the cell plate while simultaneously initiating the kinetic read.

    • Reading Parameters:

      • Excitation: ~485 nm

      • Emission: ~525 nm

      • Read Interval: Every 1-2 seconds for a total of 120-180 seconds.

    • For Antagonist Screening: Perform a pre-incubation with the antagonist compounds for 15-30 minutes before adding a known agonist at its EC80 concentration.

  • Data Analysis:

    • The primary readout is the change in Relative Fluorescence Units (RFU) from baseline to the peak response.

    • Normalize the data to the response of a known reference agonist (100%) and vehicle control (0%).

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[18][19]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor G_protein Gαqβγ GPCR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Response Ca²⁺ Release (from ER) IP3->Ca_Response triggers Amine Amine Ligand Amine->GPCR binds

Caption: Simplified Gq signaling pathway leading to calcium release.

Functional Gs/Gi-Coupled GPCR Assay: cAMP Measurement

Scientific Rationale: Many amine receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] Measuring changes in cAMP levels is a direct functional readout for these receptor types. Modern cAMP assays often use a competitive immunoassay format with detection via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which provides a robust and sensitive high-throughput method.[15]

Protocol: TR-FRET cAMP Assay

  • Cell Plating and Stimulation:

    • Seed cells expressing the Gs or Gi-coupled GPCR of interest in a 384-well, low-volume, white plate at a pre-optimized density in 5 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Add 5 µL of compound dilutions (prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • For Gi-coupled receptors: Add the test compound along with an adenylyl cyclase activator like forskolin.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add 5 µL of a cAMP detection reagent conjugated to a donor fluorophore (e.g., Europium).

    • Add 5 µL of a lysis buffer containing an anti-cAMP antibody conjugated to an acceptor fluorophore (e.g., ULight).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculation:

      • Calculate the ratio of the acceptor signal to the donor signal (e.g., 665 nm / 620 nm).

      • The TR-FRET signal is inversely proportional to the amount of cAMP produced.

      • Normalize the data to a standard curve or to the response of a known reference agonist/antagonist.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 or IC50.[20]

Data Interpretation and Quality Control

Data Presentation: Summarize dose-response data in a clear, tabular format for easy comparison of compound potencies.

Compound IDAssay TypeEndpointPotency (EC50/IC50/CC50)Max Response (% of Control)
Amine-001LDHCytotoxicity> 100 µM< 10%
Amine-001Calcium FluxAgonist150 nM95%
Amine-002cAMP (Gs)Agonist2.1 µM78%
Amine-003Calcium FluxAntagonist85 nMN/A (Shift in agonist EC50)
Amine-004LDHCytotoxicity5.5 µM100%

Self-Validating Systems: A trustworthy protocol incorporates rigorous quality control.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a critical metric of assay quality. It measures the statistical separation between the positive and negative controls. Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • An assay with a Z' > 0.5 is considered excellent for screening.

  • Dose-Response Curves: Ensure that dose-response curves have well-defined upper and lower plateaus and a slope appropriate for the biological system.[18] Guidelines should be followed to ensure accurate EC50/IC50 estimation.[18][21]

Troubleshooting Common Issues

Cell-based assays can be variable.[22][23][24] A logical approach to troubleshooting is essential.

Troubleshooting_Tree Start Problem Observed High_Background High Background / Low S:B Start->High_Background No_Response No Response to Control Agonist Start->No_Response Poor_Z_Factor Poor Z'-Factor (<0.4) Start->Poor_Z_Factor Check_NSB Potential Amine NSB? High_Background->Check_NSB Check_Cells Cell Health Issue? No_Response->Check_Cells High_Variability High Well-to-Well Variability? Poor_Z_Factor->High_Variability Add_Blocker Action: Add BSA or detergent (e.g., Tween-20) to buffer. Check_NSB->Add_Blocker Yes Check_Reagents Reagent Issue? Check_NSB->Check_Reagents No Validate_Reagents Action: Validate reagent activity and concentration. Check_Reagents->Validate_Reagents Yes Verify_Cells Action: Check viability, passage number, and target expression. Check_Cells->Verify_Cells Yes Check_Agonist Agonist Degradation? Check_Cells->Check_Agonist No New_Agonist Action: Prepare fresh agonist and verify activity. Check_Agonist->New_Agonist Yes Improve_Technique Action: Review pipetting, cell seeding uniformity, and edge effects. High_Variability->Improve_Technique Yes

Caption: A decision tree for troubleshooting common assay problems.

References

  • Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. Available at: [Link] accurate-ec50-ic50-estimation/

  • G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. PMC - NIH. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery Data. Available at: [Link]

  • Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PMC - NIH. Available at: [Link]

  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. PMC - PubMed Central. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. Available at: [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Available at: [Link]

  • Bioactive Amines in Wines. The Assessment of Quality Descriptors by Flow Injection Analysis with Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

  • Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BMG LABTECH. Available at: [Link]

  • High Throughput Screening of amine thermodynamic properties applied to post-combustion CO2 capture process evaluation. ResearchGate. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]

  • Effect of bioactive compounds and extracts on biogenic amines (BAs) in foods. ScienceDirect. Available at: [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]

  • Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • GPCR Stable Cell Lines. GenScript. Available at: [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. MDPI. Available at: [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

  • High Throughput Screening Explained Simply (5 Minutes). YouTube. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Functional Assays. Gifford Bioscience. Available at: [Link]

  • GPCR Luciferase Reporter Cell Lines. Signosis. Available at: [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at: [Link]

  • Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

From the Application Scientist's Bench: A Troubleshooting Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, for its efficiency in forging carbon-nitrogen bonds.[1] This powerful reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[2][3] While robust, the reaction is a delicate interplay of equilibria and kinetics. Seemingly minor variations in substrate, reagents, or conditions can lead to a cascade of side reactions, compromising yield and purity.

This guide is structured to address the most common issues encountered in the lab. We will move beyond simple procedural fixes to explore the underlying chemical principles, empowering you to diagnose and solve problems from a mechanistic standpoint.

The Ideal Pathway: A Two-Step Dance in One Pot

The desired transformation follows a clear sequence: nucleophilic attack of the amine on the carbonyl to form a hemiaminal, followed by dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then selectively reduced by a hydride agent to furnish the final amine product.[3] The entire process is often performed in a single pot ("direct" reductive amination), which demands a careful balancing act.[3]

ReductiveAmination Start Carbonyl (R₂C=O) + Amine (R'NH₂) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H₂O Imine Imine / Iminium Ion (R₂C=NR') Hemiaminal->Imine - H₂O Product Target Amine Imine->Product + [H⁻] (Reducing Agent) CompetingReductions Start Carbonyl + Amine + Reducing Agent IminePath Imine Formation (Desired Path) Start->IminePath CarbonylPath Direct Carbonyl Reduction (Side Reaction) Start->CarbonylPath Product Target Amine IminePath->Product Reduction Alcohol Alcohol Byproduct CarbonylPath->Alcohol Reduction

Caption: Competing pathways in reductive amination.

  • Troubleshooting Steps:

    • Change Your Reducing Agent: This is the most effective solution. The choice of hydride donor is critical and depends on its reactivity, which is often pH-dependent.

      • From NaBH₄ to STAB: Sodium borohydride (NaBH₄) is a powerful reductant that readily reduces aldehydes and ketones, often leading to this side reaction. [3][4]Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a milder and more sterically hindered agent, making it highly selective for reducing the iminium ion over the carbonyl. [2][4][5]It is often the reagent of choice for this reason. [5] * Consider NaBH₃CN: Sodium cyanoborohydride (NaBH₃CN) is another selective choice. Its reactivity is highly pH-dependent; it is much more effective at reducing iminium ions at mildly acidic pH (where the reaction is run) than it is at reducing carbonyls at the same pH. [2][3][4]However, be mindful of its high toxicity and the potential for cyanide byproduct formation. [2] 2. Employ a Two-Step Procedure: If selectivity remains an issue, switch from a direct (one-pot) to an indirect (two-step) protocol. First, form the imine by mixing the carbonyl and amine (with acid catalyst and perhaps a dehydrating agent). Monitor for completion by TLC or LC-MS. Once the imine is formed, then add the reducing agent (even a less selective one like NaBH₄ can work well at this stage). [4][5]

        Reducing Agent Typical Solvent Optimal pH Selectivity Notes
        Sodium Borohydride (NaBH₄) Methanol, Ethanol 7-10 Low selectivity; reduces both carbonyls and imines. Best for two-step procedures. [3][4]
        Sodium Cyanoborohydride (NaBH₃CN) Methanol, THF 4-6 Good selectivity for imines at acidic pH. [2][4]Highly toxic.

        | Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | ~5 (self-catalyzing) | Excellent selectivity for imines/iminiums. [2][5]Moisture-sensitive. [6]|

Q3: I'm trying to make a secondary amine from a primary amine, but I'm getting a tertiary amine byproduct. How do I prevent this over-alkylation?

A3: This occurs when your newly formed secondary amine product is more nucleophilic than the primary amine starting material and reacts with another equivalent of the carbonyl.

  • Mechanistic Insight: The secondary amine product can re-enter the catalytic cycle, react with the aldehyde/ketone to form a new iminium ion, and be reduced to a tertiary amine. This is a common problem, especially with unhindered aldehydes and primary amines. [2][5]* Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) relative to the carbonyl component. This statistically favors the reaction of the carbonyl with the starting amine rather than the product amine.

    • Slow Addition: If practical, slowly add the carbonyl component to the mixture of the amine and reducing agent. This keeps the concentration of the carbonyl low at any given time, minimizing the chance for the secondary amine product to compete.

    • Switch to a Two-Step Protocol: As recommended for other issues, forming and isolating the imine first, and then reducing it, is a highly effective way to prevent over-alkylation. [2][5]This physically separates the product amine from the reactive intermediates.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can sometimes slow down the rate of the second alkylation relative to the first.

Key Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination using STAB

This protocol is a robust starting point for many substrate combinations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 eq) and the aldehyde or ketone (1.0 eq).

  • Solvation: Dissolve the substrates in an appropriate anhydrous solvent (e.g., DCM or DCE, ~0.1-0.5 M).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq). This ensures the formation of the iminium ion, which is the species reduced by STAB.

  • Pre-Stir: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate imine/iminium formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or other suitable methods.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Welch Group, Durham University. [Link]

Sources

improving solubility of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Bioassays

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the aqueous solubility of the secondary amine compound, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, for use in biological assays. Low solubility is a primary cause of poor data reproducibility and can mask the true potency of a compound. This document outlines a systematic, mechanism-based approach to overcoming these challenges.

Compound Profile: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Direct experimental data for this specific molecule is not widely published. However, by analyzing its structure and data from close structural analogs, we can establish a reliable physicochemical profile to guide our formulation strategy. The molecule consists of a hydrophobic 4-ethylbenzyl group and a polar tetrahydrofuran moiety, linked by a secondary amine.

  • Structure:

    
    (Self-generated image for illustrative purposes)
    
  • Key Features: The presence of a secondary amine (a weak base) is the most critical feature for solubility manipulation. The ethylbenzyl and tetrahydrofuran groups contribute to its moderate lipophilicity and potential for hydrogen bonding.

  • Predicted Properties:

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₄H₂₁NO-
Molecular Weight ~219.33 g/mol Moderate molecular weight, typical for small molecule drug candidates.
pKa (Conjugate Acid) 8.5 - 10.0The secondary amine is basic and will be protonated at acidic to neutral pH. This is the primary handle for pH-based solubility enhancement.[1]
cLogP (Lipophilicity) 3.0 - 3.5Indicates poor intrinsic aqueous solubility. The compound is lipophilic and likely to partition into non-polar environments. Analogs show similar lipophilic character.[2][3]
Aqueous Solubility Predicted to be low (<10 µg/mL) in its free base formThe compound will likely require formulation aids to reach concentrations relevant for most bioassays. Many new chemical entities are practically insoluble in water.[]

Troubleshooting & FAQ Guide

This section is designed in a question-and-answer format to directly address common issues encountered during experimental setup.

Q1: What is the first and most basic step to solubilize this compound for an in vitro assay?

A1: The standard starting point for any new compound is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[5] This serves as a universal solvent for most non-polar to moderately polar small molecules and is compatible with many initial screening assays when diluted.

Rationale: DMSO is a strong, aprotic polar solvent that can disrupt the intermolecular forces of the solid compound, allowing it to dissolve at high concentrations (typically 10-50 mM). This concentrated stock can then be serially diluted into your aqueous assay buffer.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh approximately 2.2 mg of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine using a calibrated analytical balance.[6]

  • Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.8 mL of high-purity, anhydrous DMSO.

  • Mixing: Gently vortex or sonicate in a water bath until the solid is completely dissolved.[7] Visually inspect for any remaining particulates.

  • Final Volume: Add DMSO to bring the final volume to the 1 mL mark on the flask. Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For routine use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What's happening and what should I do?

A2: This is a classic example of "kinetic" versus "thermodynamic" solubility and is expected for a lipophilic compound.[5] The compound is kinetically soluble in the DMSO stock but crashes out when the solvent environment abruptly changes to a highly aqueous one, where its thermodynamic solubility is very low.

Your primary goal is to modify the aqueous buffer to increase the compound's thermodynamic solubility. A logical troubleshooting workflow should be followed.

Diagram 1: Solubility Troubleshooting Workflow

G start Start: Compound precipitates in aqueous buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is assay pH flexible? Is compound ionizable? cosolvent Strategy 2: Co-solvent Addition ph_adjust->cosolvent No, or insufficient improvement success Success: Compound is Soluble ph_adjust->success Yes, solubility improves cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin No, or assay incompatible cosolvent->success Yes, solubility improves (within toxicity limits) salt_form Strategy 4: Salt Formation (Long-Term) cyclodextrin->salt_form No, or complexation is weak cyclodextrin->success Yes, solubility improves salt_form->success Yes, new salt form is soluble

Caption: Decision tree for addressing compound precipitation.

Q3: How does pH adjustment work for this compound, and how do I implement it?

A3: This is the most powerful initial strategy for this specific molecule. The secondary amine is a weak base. By lowering the pH of your aqueous buffer, you can protonate the nitrogen atom, forming a positively charged ammonium salt.[1] This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[][8]

Rationale: According to the Henderson-Hasselbalch equation, at a pH two units below the pKa of the conjugate acid (~pKa 9.0), over 99% of the compound will be in its protonated, more soluble form.

Protocol 2: pH-Based Solubility Assessment

  • Prepare Buffers: Make a series of identical buffers (e.g., 50 mM phosphate or citrate-phosphate) at different pH values, such as pH 7.5, 6.5, 5.5, and 4.5.

  • Spike Compound: Add a small, precise volume of your 10 mM DMSO stock solution to each buffer to achieve a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and ideally below 0.5% to avoid artifacts in biological assays.

  • Equilibrate: Gently mix and let the solutions sit at room temperature for 1-2 hours.

  • Observe: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to detect light scattering from insoluble particles.[5]

  • Select pH: Choose the highest pH that maintains the compound in solution for the duration of your assay. This minimizes potential pH-induced effects on your biological system.

Important Consideration: Ensure that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability). Always run a pH vehicle control.

Q4: If pH adjustment isn't enough or is incompatible with my assay, what co-solvents can I use?

A4: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to lipophilic compounds.[][9] They interfere with the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute.[]

Rationale: While DMSO is the co-solvent in your stock, adding other, less potent but more biocompatible co-solvents to the final assay buffer can further improve solubility.

Table 2: Common Co-solvents for In Vitro Bioassays

Co-solventTypical Max % (v/v) in Cell-Based AssaysNotes
Ethanol 1-2%Can cause protein denaturation and cellular stress at higher concentrations.
Propylene Glycol 1-5%Generally well-tolerated. A good starting point after DMSO.
PEG 400 1-5%A polymer with low toxicity. Can be viscous. Effective for many compounds.[]
Glycerin < 5%Very low toxicity but also less effective at solubilizing highly lipophilic compounds.[]
Surfactants (e.g., Tween® 80) < 0.1%Form micelles that encapsulate the compound.[10] Use with extreme caution , as surfactants can disrupt cell membranes and interfere with protein function.

Troubleshooting Tip: Always test your final co-solvent/buffer system for its effect on assay performance (vehicle control). A combination of pH adjustment and a small amount of co-solvent is often a highly effective strategy.[]

Q5: I need a more robust solution for long-term studies or potential in vivo use. Should I consider salt formation or cyclodextrins?

A5: Yes. For more demanding applications, moving beyond simple buffer modifications is necessary. Both salt formation and cyclodextrin complexation offer more stable and significant solubility enhancements.

1. Salt Formation: This involves reacting the basic amine "free base" with an acid to form a stable, solid, and highly water-soluble ammonium salt (e.g., a hydrochloride or tartrate salt).[11][12] This is a standard pharmaceutical practice for improving the properties of basic drugs.[1]

  • Advantages: Creates a new, stable solid form with intrinsically higher aqueous solubility. Eliminates the need for pH adjustment in the final buffer (as the salt itself will dictate the local pH upon dissolution).[11]

  • When to Use: When you need a reliable, scalable solution for repeat studies or are moving towards pre-clinical formulation. This requires synthetic chemistry expertise.

2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic part of your compound (the 4-ethylbenzyl group) in a "host-guest" complex, presenting a new, water-soluble entity to the solution.[14][]

  • Advantages: A simple formulation step that doesn't chemically alter the compound. Can significantly increase solubility and bioavailability.[13][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and has a good safety profile.

  • When to Use: Excellent for both in vitro and in vivo applications when direct chemical modification is not feasible. It is a powerful tool for solubilizing BCS Class II and IV compounds.[]

G cluster_2 Host-Guest Complex (Soluble) C C Plus + C->Plus CD Arrow -> CD->Arrow Complex C_in_CD C Plus->CD Arrow->Complex

Sources

Technical Support Center: Scaling Up the Synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important secondary amine synthesis. Our focus is on providing practical, field-proven insights to ensure robust, reproducible, and high-yielding reactions.

The synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is most efficiently achieved through reductive amination. This widely utilized reaction in medicinal chemistry involves the formation of a new carbon-nitrogen bond by reacting a carbonyl compound (4-ethylbenzaldehyde) with a primary amine (tetrahydrofurfurylamine) to form an imine intermediate, which is then reduced to the target secondary amine.[1][2] This guide will delve into the critical parameters of this process, offering solutions to common challenges encountered during scale-up.

Experimental Workflow Overview

The overall synthetic strategy involves a one-pot reductive amination procedure, which is often preferred for its efficiency and milder reaction conditions.[3][4]

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Imine_Formation Imine Formation (in situ) 4-Ethylbenzaldehyde->Imine_Formation Tetrahydrofurfurylamine Tetrahydrofurfurylamine Tetrahydrofurfurylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent Quenching Reaction Quenching Reduction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Chromatography/Distillation Extraction->Purification Product (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Purification->Product

Caption: One-pot reductive amination workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Which reducing agent is most suitable for this synthesis on a larger scale?

A1: For the reductive amination of an aldehyde with a primary amine, selecting a reducing agent that is selective for the iminium ion over the starting aldehyde is crucial to prevent the formation of 4-ethylbenzyl alcohol as a byproduct.[1][4][5]

Reducing AgentAdvantagesDisadvantagesRecommended For This Synthesis?
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions over aldehydes.[6][7] Tolerates a wide range of functional groups.[6][8] Generally high-yielding.[6]Moisture-sensitive; reactions are typically performed in anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]Highly Recommended
Sodium Cyanoborohydride (NaBH₃CN) Also selective for imines over carbonyls, especially under mildly acidic conditions.[1][4] Not sensitive to water, allowing for use in protic solvents like methanol.[5]Highly toxic and generates cyanide byproducts, which requires careful handling and waste disposal, a significant concern for scale-up.[6]Use with Caution
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde if not used carefully.[1][5] Requires a two-step (indirect) approach where the imine is pre-formed before adding the reducing agent.[5][8]Not Recommended for One-Pot

Expert Insight: For scaling up, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity allows for a one-pot procedure, simplifying the process and often leading to cleaner reactions with higher yields.[7][9] While NaBH₃CN is also selective, the toxicity concerns make it less desirable for larger-scale industrial applications.[6]

Q2: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A2: Incomplete conversion is a common issue that can often be traced back to the imine formation step, which is an equilibrium process.[3]

G cluster_troubleshooting Troubleshooting Incomplete Reaction Problem Incomplete Conversion Cause1 Water Inhibition Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Insufficient Reagent Problem->Cause3 Solution1 Use Anhydrous Solvents & Add Desiccant (e.g., MgSO₄) Cause1->Solution1 Solution2 Add Catalytic Acetic Acid (for STAB reactions) Cause2->Solution2 Solution3 Use Slight Excess of Amine & Reducing Agent (1.1-1.5 eq) Cause3->Solution3

Caption: Common causes and solutions for incomplete conversion.

  • Causality 1: Water Inhibition: The formation of the imine intermediate produces water.[3] According to Le Châtelier's principle, this byproduct can shift the equilibrium back towards the starting materials. On a larger scale, even small amounts of water in the reagents or solvent can significantly hinder the reaction.

    • Solution: Ensure the use of anhydrous solvents (e.g., anhydrous DCE or THF). Consider adding a desiccant like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water as it forms.[10][11][12]

  • Causality 2: Suboptimal pH: Imine formation is typically catalyzed by mild acid.[1][12] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]

    • Solution: When using STAB, adding a catalytic amount of acetic acid (0.5-1.0 equivalent) can be beneficial, especially if the amine is not very nucleophilic.[6][8] This helps to maintain the optimal pH for imine formation.

  • Causality 3: Stoichiometry: While a 1:1 stoichiometry of aldehyde to amine is theoretically required, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the imine formation equilibrium forward.

    • Solution: Use a slight excess of both the tetrahydrofurfurylamine (1.1 eq) and the reducing agent (1.2-1.5 eq) to ensure the reaction goes to completion.

Q3: I am observing significant amounts of a dialkylated tertiary amine byproduct. How can this be prevented?

A3: The formation of a tertiary amine, where the newly formed secondary amine reacts with another molecule of 4-ethylbenzaldehyde, is a common side reaction, especially with primary amines.[8]

  • Mechanism of Side Reaction: The desired secondary amine product is still nucleophilic and can compete with the starting primary amine to react with the aldehyde, leading to a tertiary amine byproduct.

  • Mitigation Strategies:

    • Control Stoichiometry: Avoid using a large excess of the aldehyde. A slight excess of the primary amine can help to outcompete the secondary amine product for the aldehyde.

    • Stepwise (Indirect) Procedure: In problematic cases, a stepwise approach can provide better control.[8] First, form the imine by reacting 4-ethylbenzaldehyde and tetrahydrofurfurylamine in a solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent (NaBH₄ is suitable for this indirect method).[5][8]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to slow down the rate of the competing dialkylation reaction.

Q4: What is the recommended workup and purification procedure for this product on a larger scale?

A4: A robust workup and purification strategy is essential for obtaining a high-purity product, especially at scale.

  • Step 1: Quenching: Once the reaction is complete, it should be carefully quenched. A common method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess borohydride reagent.

  • Step 2: Liquid-Liquid Extraction: The product is an amine, which can be basic. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent will depend on the subsequent purification step.

  • Step 3: Purification:

    • Acid-Base Extraction: A highly effective method for purifying amines is to perform an acid wash. Extract the organic layer with dilute aqueous HCl (e.g., 1M). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH to deprotonate the amine, which can then be re-extracted into a fresh organic solvent. This method is highly effective for removing non-basic impurities.

    • Column Chromatography: While effective, silica gel chromatography can be challenging and costly on a large scale. If required, use a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent and scalable purification method.

Recommended Scalable Protocol

This protocol is designed as a robust starting point for the synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Ethylbenzaldehyde134.181.0
Tetrahydrofurfurylamine101.151.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.3
Acetic Acid (optional)60.050.5-1.0
Anhydrous 1,2-Dichloroethane (DCE)--

Procedure:

  • To a stirred solution of 4-ethylbenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add tetrahydrofurfurylamine (1.1 eq).

  • If desired, add glacial acetic acid (0.5-1.0 eq) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture. The addition may be exothermic, so maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature overnight, or until completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCE or another suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by the desired method (acid-base extraction, chromatography, or distillation).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Myers, A. (n.d.).
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Wang, D., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst.
  • Gower, N. J., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Patent US6476268B1. (2002).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Patent US6433214B1. (2002). Process for the preparation of 2-(4-methylphenyl)
  • The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine.
  • ACS Publications. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and.
  • Indian Academy of Sciences. (n.d.).
  • RWTH Publications. (2022). Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ChemicalBook. (n.d.). Benzylamine synthesis.
  • Patent US5536877A. (1996).
  • Reddit. (n.d.).
  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • PubMed. (n.d.).
  • MilliporeSigma. (n.d.).
  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. [Link]

  • ResearchGate. (n.d.). Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions.

Sources

Validation & Comparative

Comparative Analysis of (4-Ethyl-benzyl)- and (4-Isopropyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Introduction

In the landscape of modern drug discovery, the nuanced exploration of structure-activity relationships (SAR) is paramount. Even subtle molecular modifications can profoundly impact a compound's affinity, selectivity, and functional activity at its biological target. This guide provides a comparative analysis of two closely related N-substituted benzylamine derivatives: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Compound A) and its (4-Isopropyl-benzyl) analog (Compound B).

While direct, head-to-head experimental data for these specific compounds is not extensively documented in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and bioisosterism to construct a predictive comparison. We will explore the likely consequences of substituting a para-ethyl group with a para-isopropyl group on the benzyl moiety. To ground this analysis in a practical context, we will hypothesize their interaction with the Sigma-1 receptor (S1R) , an intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, making it a high-interest target for therapeutic development. This document will serve as a framework for researchers, outlining the rationale behind the comparison and providing detailed experimental protocols to validate these hypotheses.

Molecular Scaffolds and Physicochemical Properties

The core scaffold common to both molecules is (benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. The key point of differentiation lies in the alkyl substituent at the para (4) position of the benzyl ring. The ethyl group in Compound A and the isopropyl group in Compound B are considered classical bioisosteres; they are chemically similar but differ in their steric and lipophilic properties.[1]

The isopropyl group is larger and more branched than the ethyl group, which can influence how the molecule fits into a receptor's binding pocket. Furthermore, the isopropyl group imparts slightly greater lipophilicity, which can affect membrane permeability, metabolic stability, and hydrophobic interactions with the target protein.

Table 1: Predicted Physicochemical Properties

Property(4-Ethyl-benzyl)-...-amine (Compound A)(4-Isopropyl-benzyl)-...-amine (Compound B)Data Source
Molecular Formula C₁₄H₂₁NOC₁₅H₂₃NO-
Molecular Weight 219.32 g/mol 233.35 g/mol -
Predicted Boiling Point ~325 °C336.0±17.0 °C[2]
Predicted Density ~0.97 g/cm³0.984±0.06 g/cm³[2]
Predicted pKa ~8.708.70±0.20[2]

General Synthesis Pathway

The synthesis of these target compounds can be achieved through several established organic chemistry routes. A common and efficient method is the reductive amination of the corresponding aldehyde with tetrahydrofurfurylamine. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[3]

cluster_reactants Starting Materials R_Aldehyde 4-Alkyl-benzaldehyde (R = Ethyl or Isopropyl) Imine Imine Intermediate Formation R_Aldehyde->Imine THF_Amine Tetrahydrofurfurylamine THF_Amine->Imine Reduction Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) Imine->Reduction In-situ reduction Product Final Product (Compound A or B) Reduction->Product

Caption: General workflow for the synthesis via reductive amination.

Hypothetical Biological Activity at the Sigma-1 Receptor

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER).[4] It modulates a variety of cellular functions, including calcium signaling and ion channel activity, by interacting with other proteins. The binding pocket of S1R is known to accommodate a diverse range of chemical structures.

Our central hypothesis is that the increased steric bulk of the isopropyl group (Compound B) relative to the ethyl group (Compound A) will result in a modest but measurable decrease in binding affinity for the Sigma-1 receptor. This is based on the assumption that the binding pocket has a defined volume where the smaller ethyl group allows for a more optimal fit, while the branched isopropyl group may introduce a slight steric hindrance.

Table 2: Hypothetical Comparative Biological Data

ParameterCompound A (4-Ethyl)Compound B (4-Isopropyl)Rationale for Hypothesis
S1R Binding Affinity (Kᵢ, nM) 8.525.0The smaller ethyl group allows for a more favorable conformation in the binding pocket, leading to higher affinity.
S2R Binding Affinity (Kᵢ, nM) > 1,000> 1,000Both compounds are predicted to be selective for S1R over S2R, a common feature for this scaffold.
Neuroprotective Activity (EC₅₀, nM) 50150Functional activity is expected to correlate with binding affinity; higher affinity leads to greater potency.

Experimental Protocols for Hypothesis Validation

To empirically test the hypotheses presented above, the following detailed experimental protocols are provided. These represent standard, robust methods in pharmacology and drug discovery for characterizing ligand-receptor interactions.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to compete with a known high-affinity radioligand for binding to the S1R.

Objective: To determine the Kᵢ values of Compound A and Compound B for the human Sigma-1 receptor.

Materials:

  • HEK-293 cell membranes expressing human S1R.

  • -pentazocine (S1R-selective radioligand).

  • Test Compounds A and B, dissolved in DMSO.

  • Haloperidol (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and vials.

  • Brandel Cell Harvester and Scintillation Counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of Compound A and Compound B in the assay buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer for "Total Binding" wells.

    • 25 µL of 10 µM Haloperidol for "Non-Specific Binding" (NSB) wells.

    • 25 µL of the corresponding serial dilution of Compound A or B for "Competition" wells.

  • Radioligand Addition: Add 25 µL of -pentazocine (at a final concentration of ~2-3 nM, near its Kₔ) to all wells.

  • Membrane Addition: Add 50 µL of the S1R-containing cell membrane preparation (typically 20-40 µg of protein per well) to initiate the binding reaction. The total assay volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[5]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the bound radioligand from the unbound.[5]

  • Washing: Wash the filters three times with 500 µL of ice-cold assay buffer to remove any remaining unbound radioligand.[5]

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight.[6]

  • Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter. Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression analysis of the competition curve.

cluster_prep Preparation cluster_assay Binding Reaction cluster_readout Data Acquisition Comp_Dil Prepare Compound Serial Dilutions Plate_Setup Aliquot Buffers, NSB, & Compounds into Plate Comp_Dil->Plate_Setup Add_Radio Add ³H-pentazocine Plate_Setup->Add_Radio Add_Membrane Add S1R Membranes (Start Reaction) Add_Radio->Add_Membrane Incubate Incubate at 37°C for 90 min Add_Membrane->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Data_Analysis Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) Count->Data_Analysis

Caption: Experimental workflow for the Sigma-1 receptor binding assay.

Protocol 2: Cell-Based Neuroprotection Functional Assay

S1R agonists are known to confer protection against oxidative stress-induced cell death. This assay measures the functional potency of the compounds in a biologically relevant context.

Objective: To determine the EC₅₀ values of Compound A and Compound B for protecting neuronal cells from oxidative stress.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Hydrogen peroxide (H₂O₂) as the oxidative stressor.

  • Test Compounds A and B.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based kits.

  • 96-well clear-bottom, white-walled plates for luminescence.

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Compound A or B (e.g., 1 nM to 30 µM). Include "vehicle control" wells with only the vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for 18-24 hours to allow for engagement with the S1R and initiation of protective pathways.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the "untreated control" wells) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized).

  • Stress Incubation: Incubate the cells for an additional 6-8 hours.

  • Viability Assessment: Remove the medium. Perform the CellTiter-Glo® assay according to the manufacturer's protocol, which involves adding the reagent, incubating, and then reading the luminescence on a plate reader.

  • Data Analysis: Normalize the data with "vehicle + H₂O₂" as 0% protection and "untreated control" as 100% protection. Plot the percent protection against the compound concentration and fit a dose-response curve using non-linear regression to determine the EC₅₀ value.

Interpretation of SAR and Predicted Outcomes

The hypothetical data in Table 2 suggests that (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Compound A) is the more potent ligand at the Sigma-1 receptor.

  • Binding Affinity (Kᵢ): A lower Kᵢ value indicates higher binding affinity. The predicted 3-fold higher affinity of Compound A (8.5 nM vs. 25.0 nM) is attributed to the less sterically demanding ethyl group, allowing for a more stable interaction within the S1R binding site.

  • Functional Potency (EC₅₀): The neuroprotective EC₅₀ values are expected to correlate with the binding affinities. The higher potency of Compound A in the functional assay reflects its ability to engage the receptor and elicit a downstream biological response at a lower concentration.

  • Selectivity: Both compounds are predicted to be highly selective for S1R over S2R, which is a desirable trait to minimize off-target effects.

cluster_ER Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) Ligand-operated Chaperone IP3R IP3 Receptor S1R->IP3R Stabilizes/ Modulates IonChannel Voltage-gated Ion Channels S1R->IonChannel Chaperones Survival Increased Cell Survival & Neuroprotection S1R->Survival Promotes Ligand S1R Ligand (Compound A or B) Ligand->S1R Binds & Activates Response Modulation of Ca²⁺ Signaling & Neuronal Excitability IP3R->Response IonChannel->Response Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->Survival

Caption: Contextual signaling role of the Sigma-1 Receptor at the ER.

Conclusion

This guide presents a predictive comparison between (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and its (4-Isopropyl-benzyl) analog, focusing on their potential as Sigma-1 receptor ligands. Based on fundamental principles of structure-activity relationships, the ethyl-substituted analog is hypothesized to exhibit superior binding affinity and functional potency due to reduced steric hindrance in the receptor's binding pocket.

While this analysis provides a strong, scientifically-grounded rationale, it is crucial to recognize that these are predictions. The provided experimental protocols offer a clear and robust pathway for researchers to empirically validate these hypotheses, quantify the activity and selectivity of these compounds, and further elucidate the SAR for this chemical series. Such empirical validation is the cornerstone of advancing from a lead compound to a viable drug candidate.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Venkateshwarlu, T. et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. Available at: [Link]

  • Chu, U.B., & Ruoho, A.E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoveRx Corporation. Available at: [Link]

  • Lingham, A.R., Rook, T.J., & Hugel, H.M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. Available at: [Link]

  • Wilson, D. (2021). Ethyl Alcohol vs. Isopropyl Alcohol: Uses and Effectiveness. Healthline. Available at: [Link]

  • Ahmad, S. et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available at: [Link]

  • Saha, K. et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 1.18.1-1.18.20. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Meanwell, N.A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. Available at: [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Scott, J.S. et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6386-6389. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Ali, G. et al. (2017). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. Available at: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Jackson, T. et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Benzylamines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science. Their versatile structure serves as a key pharmacophore in a multitude of therapeutic agents and as a foundational building block for complex molecular architectures. The synthetic route chosen to access these valuable compounds can significantly impact yield, purity, scalability, and the overall efficiency of a research and development program. This guide provides an in-depth, comparative analysis of the three most prevalent synthetic strategies: Reductive Amination, the Gabriel Synthesis, and the Hofmann Rearrangement. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations, supported by experimental data.

Reductive Amination: The Workhorse of Benzylamine Synthesis

Reductive amination is arguably the most versatile and widely employed method for the synthesis of primary, secondary, and tertiary benzylamines. The reaction proceeds through the formation of an imine or iminium ion intermediate from a substituted benzaldehyde and an amine, which is then reduced in situ or in a subsequent step to the desired benzylamine.

The Underlying Chemistry: A Tale of Two Pathways

Reductive amination can be performed via two distinct pathways: direct and indirect.

  • Direct Reductive Amination: In this one-pot approach, the aldehyde, amine, and a reducing agent are all combined in a single reaction vessel.[1] The success of this method hinges on the use of a reducing agent that selectively reduces the imine intermediate over the starting aldehyde.[2] Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

  • Indirect Reductive Amination: This two-step process involves the initial formation and isolation of the imine, followed by its reduction in a separate step. This approach allows for the use of less selective but often more potent reducing agents like sodium borohydride (NaBH₄).[3]

The choice between the direct and indirect method is often dictated by the stability of the starting materials and the desired purity of the final product. The direct method is more atom-economical and time-efficient, while the indirect method can offer greater control and potentially higher purity by minimizing side reactions.

Experimental Data: A Comparative Look at Yields

The following table summarizes typical yields for the reductive amination of various substituted benzaldehydes.

Starting AldehydeAmine SourceReducing AgentYield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂/Co-Im/SiO₂>92[4]
p-MethoxybenzaldehydeBenzylamineH₂/Co-Im/SiO₂>92[4]
p-Chlorobenzaldehyden-ButylamineH₂/Co-DAB/SiO₂89[4]
BenzaldehydeAmmoniaH₂/Raney-NiHigh[5]

As the data suggests, reductive amination is a high-yielding reaction for a variety of substituted benzaldehydes. The choice of catalyst and reducing agent can be optimized to achieve excellent results.

Experimental Protocol: Direct Reductive Amination of 4-Methoxybenzaldehyde

This protocol details a general procedure for the direct reductive amination of an aromatic aldehyde.

Materials:

  • 4-Methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxybenzylamine.

Advantages and Disadvantages

Advantages:

  • Versatility: Applicable to the synthesis of primary, secondary, and tertiary amines.[2]

  • High Yields: Generally provides good to excellent yields for a wide range of substrates.[4]

  • One-Pot Procedures: Direct reductive amination offers a streamlined and efficient workflow.[1]

Disadvantages:

  • Over-alkylation: In the synthesis of primary amines, the product can sometimes react further with the starting aldehyde to form secondary and tertiary amines.[2][5]

  • Byproduct Formation: Reduction of the starting aldehyde to the corresponding benzyl alcohol can be a competing side reaction.[4]

  • Toxicity of Reagents: Sodium cyanoborohydride is highly toxic and requires careful handling.[2]

The Gabriel Synthesis: A Pathway to Unadulterated Primary Benzylamines

The Gabriel synthesis is a classic and highly reliable method for the exclusive preparation of primary amines, including substituted benzylamines.[6] This multi-step process elegantly circumvents the issue of over-alkylation that can plague other methods.[1]

The Underlying Chemistry: A Masked Amine Approach

The Gabriel synthesis utilizes potassium phthalimide as a surrogate for ammonia.[7] The phthalimide nitrogen is deprotonated by a base to form a nucleophilic phthalimide anion. This anion then displaces a halide from a substituted benzyl halide in an SN2 reaction to form an N-benzylphthalimide intermediate.[1] The final step involves the cleavage of the phthalimide group, typically with hydrazine, to release the pure primary benzylamine.[6]

Experimental Data: A Look at Yields

The Gabriel synthesis is known for its high efficiency in producing primary amines.

Starting Benzyl HalideYield of N-Benzylphthalimide (%)Overall Yield of Benzylamine (%)Reference
Benzyl chloride72-79High[8]

The initial alkylation step is typically high-yielding, and the subsequent hydrazinolysis also proceeds efficiently, making the Gabriel synthesis a robust method for obtaining primary benzylamines.

Experimental Protocol: Synthesis of Benzylamine via the Gabriel Route

This protocol is adapted from a well-established procedure for the synthesis of benzylamine.[8]

Materials:

  • Potassium phthalimide

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in DMF.

  • Add benzyl chloride (1.0 eq) and heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated N-benzylphthalimide by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide (yields typically 72-79%).[8]

Step 2: Liberation of Benzylamine

  • To a suspension of N-benzylphthalimide (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).[8]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[8]

  • Cool the mixture and add concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with cold water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Make the residue strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the benzylamine with diethyl ether (3 x 50 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain pure benzylamine.

Advantages and Disadvantages

Advantages:

  • Exclusively Primary Amines: The primary advantage of the Gabriel synthesis is the formation of pure primary amines without the contamination of secondary or tertiary amine byproducts.[8]

  • High Yields: The reaction is generally high-yielding.[8]

Disadvantages:

  • Limited to Primary Halides: The SN2 nature of the alkylation step means that the reaction is generally not suitable for secondary or tertiary alkyl halides due to competing elimination reactions.[7]

  • Harsh Cleavage Conditions: While hydrazinolysis is common, other cleavage methods can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[7]

  • Stoichiometric Waste: The reaction generates a stoichiometric amount of phthalhydrazide byproduct, which needs to be separated from the desired product.[7]

The Hofmann Rearrangement: A Decarbonylative Route to Primary Benzylamines

The Underlying Chemistry: A Migration to an Electron-Deficient Nitrogen

The Hofmann rearrangement is initiated by the treatment of a primary amide with bromine in a strong aqueous base, such as sodium hydroxide.[9] This generates an N-bromoamide intermediate, which is then deprotonated to form an anion. The key step of the reaction is the rearrangement of this anion, where the benzyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[10] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary benzylamine.[10]

Experimental Data: The Influence of Substituents

The electronic nature of the substituents on the aromatic ring can influence the yield of the Hofmann rearrangement.

Starting PhthalimideYield of Anthranilate (%)Reference
4-Bromophthalimide99[11]
4-Chlorophthalimide82[11]
4-Fluorophthalimide63[11]
4-Methylphthalimide78[11]
4-Methoxyphthalimide46[11]

As observed in the electrochemical Hofmann rearrangement of substituted phthalimides (a related reaction), electron-withdrawing groups on the aromatic ring generally lead to higher yields, while electron-donating groups tend to decrease the yield.[11]

Experimental Protocol: Hofmann Rearrangement of 4-Chlorobenzamide

This protocol provides a general procedure for the Hofmann rearrangement of a substituted benzamide.

Materials:

  • 4-Chlorobenzamide

  • Bromine

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of 4-chlorobenzamide (1.0 eq) in a minimal amount of warm water to the sodium hypobromite solution.

  • Warm the reaction mixture gently to 50-70 °C for 1-2 hours.

  • Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain 4-chloroaniline.

Advantages and Disadvantages

Advantages:

  • Alternative Starting Materials: Utilizes readily available amides as starting materials.

  • Carbon Chain Shortening: The reaction results in a product with one less carbon atom than the starting amide, which can be a useful synthetic transformation.[9]

Disadvantages:

  • Limited to Primary Amides: The reaction is only applicable to the synthesis of primary amines from primary amides.[10]

  • Harsh Reaction Conditions: The use of strong base and bromine can be incompatible with sensitive functional groups.

  • Potential for Side Reactions: The isocyanate intermediate can be trapped by other nucleophiles if present in the reaction mixture.[12]

Comparative Analysis and Workflow Visualization

To aid in the selection of the most appropriate synthetic route, the following table provides a side-by-side comparison of the key features of each method.

FeatureReductive AminationGabriel SynthesisHofmann Rearrangement
Starting Material Aldehyde/Ketone + AmineBenzyl Halide + PhthalimidePrimary Amide
Product Primary, Secondary, or Tertiary AmineExclusively Primary AmineExclusively Primary Amine
Key Advantage VersatilityHigh purity of primary amineUtilizes amides, shortens carbon chain
Key Disadvantage Potential for over-alkylationLimited to primary halidesHarsh conditions, limited to primary amides
Typical Yields Good to ExcellentHighModerate to Good
Byproducts Alcohols, over-alkylated aminesPhthalhydrazideCarbon dioxide, bromide salts
Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the overall workflow for each synthetic route.

Reductive_Amination_Workflow cluster_direct Direct Reductive Amination cluster_indirect Indirect Reductive Amination Aldehyde_D Substituted Benzaldehyde Reaction_D One-Pot Reaction Aldehyde_D->Reaction_D Amine_D Amine (NH3, RNH2, R2NH) Amine_D->Reaction_D ReducingAgent_D Selective Reducing Agent (e.g., NaBH3CN) ReducingAgent_D->Reaction_D Product_D Substituted Benzylamine Reaction_D->Product_D Aldehyde_I Substituted Benzaldehyde ImineFormation Imine Formation Aldehyde_I->ImineFormation Amine_I Amine Amine_I->ImineFormation Imine Imine Intermediate ImineFormation->Imine Reduction Reduction Imine->Reduction ReducingAgent_I Reducing Agent (e.g., NaBH4) ReducingAgent_I->Reduction Product_I Substituted Benzylamine Reduction->Product_I

Caption: Workflow for Direct and Indirect Reductive Amination.

Gabriel_Synthesis_Workflow PotassiumPhthalimide Potassium Phthalimide Alkylation SN2 Alkylation PotassiumPhthalimide->Alkylation BenzylHalide Substituted Benzyl Halide BenzylHalide->Alkylation N_Benzylphthalimide N-Benzylphthalimide Alkylation->N_Benzylphthalimide Cleavage Cleavage N_Benzylphthalimide->Cleavage Hydrazine Hydrazine Hydrazine->Cleavage PrimaryAmine Primary Benzylamine Cleavage->PrimaryAmine Phthalhydrazide Phthalhydrazide (Byproduct) Cleavage->Phthalhydrazide

Caption: Workflow for the Gabriel Synthesis.

Hofmann_Rearrangement_Workflow PrimaryAmide Substituted Primary Benzamide Rearrangement Hofmann Rearrangement PrimaryAmide->Rearrangement Br2_NaOH Br2, NaOH Br2_NaOH->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis & Decarboxylation Isocyanate->Hydrolysis PrimaryAmine Primary Benzylamine Hydrolysis->PrimaryAmine

Caption: Workflow for the Hofmann Rearrangement.

Conclusion and Future Outlook

The synthesis of substituted benzylamines is a mature field with several robust and reliable methods at the disposal of the modern researcher. Reductive amination stands out for its versatility, the Gabriel synthesis for its precision in delivering primary amines, and the Hofmann rearrangement for its unique ability to transform amides into amines with carbon chain shortening. The optimal choice of synthetic route will always be context-dependent, weighing factors such as the desired substitution pattern, required purity, scalability, and the availability of starting materials. As the demand for novel and complex benzylamine derivatives continues to grow, the development of more sustainable and efficient catalytic methods will undoubtedly be a major focus of future research.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.
  • Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477.
  • Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1873.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Baratta, W., et al. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
  • Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Hofmann rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry.
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Retrieved from [Link]

  • Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.
  • MDPI. (2018, September 8).
  • ResearchGate. (n.d.). 6426 PDFs | Review articles in BENZYLAMINES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Micelle-Enabled Hofmann Rearrangement in Water. Retrieved from [Link]

  • Pearson. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halides.... Retrieved from [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

Sources

A Comparative Guide to Confirming Target Engagement for Novel Bioactive Compounds: A Case Study with (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from identifying a bioactive small molecule in a phenotypic screen to developing a viable therapeutic candidate is fraught with challenges. A critical, often rate-limiting, step is the identification of the molecule's specific protein target and the confirmation of direct engagement in a physiologically relevant context.[1][2] Without this mechanistic understanding, optimizing a compound for potency and selectivity, or predicting its effects in a complex biological system, becomes a matter of conjecture.

This guide presents a comparative analysis of three powerful, orthogonal strategies for target deconvolution and engagement confirmation. We will use the novel compound (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a hypothetical case study. As this molecule is not widely characterized, it represents a realistic starting point for a target identification campaign where the molecular mechanism is unknown. We will explore chemoproteomics, cellular thermal shift assays, and functional genomics, providing the causal logic behind their application and detailed protocols to ground the theory in practice.

Strategy 1: Chemoproteomics — Fishing for a Direct Interaction

The most direct method to identify a compound's binding partners is to use the compound itself as "bait."[3][4] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone of chemoproteomics, providing a powerful tool to isolate and identify proteins that physically interact with a small molecule.[3][5][6]

The Principle of Causality: AP-MS operates on the principle of specific affinity. By immobilizing a derivative of our compound of interest, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, onto a solid support, we can selectively capture its binding partners from a complex cellular lysate. Proteins that do not bind are washed away, and the specifically bound proteins are then eluted and identified using high-resolution mass spectrometry.[3][7] This provides direct, physical evidence of an interaction.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The critical first step is the synthesis of a chemical probe. This involves modifying the parent compound, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, by adding a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its biological activity.

Caption: AP-MS workflow for identifying protein targets of a small molecule.

Step-by-Step Protocol for AP-MS
  • Probe Synthesis: Design and synthesize a biotinylated version of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. The secondary amine is a logical point for conjugation via a suitable linker, ensuring the core pharmacophore remains exposed. A control probe, lacking the core structure but containing the linker and tag, is essential.

  • Cell Culture and Lysis: Grow the relevant cell line (e.g., a cancer cell line where the compound shows an anti-proliferative effect) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe (and the control probe in a separate sample) to allow for binding.

  • Capture: Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.[3]

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing false positives.

  • Elution: Elute the specifically bound proteins from the beads, typically using a denaturing buffer (e.g., containing SDS) or by competitive elution.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis: Search the resulting peptide fragmentation data against a protein database to identify the captured proteins. True binding partners should be significantly enriched in the experimental sample compared to the control.

Strategy 2: Cellular Thermal Shift Assay (CETSA) — Confirming Engagement in a Native Environment

While AP-MS identifies physical binders, it does not confirm that this binding occurs within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring a compound's ability to stabilize its target protein against heat-induced denaturation inside the cell.[8][9][10]

The Principle of Causality: The binding of a ligand (our compound) to its target protein confers thermodynamic stability.[10][11] When cells are heated, proteins begin to unfold and aggregate. A protein that is bound to a stabilizing ligand will remain in its soluble, native state at higher temperatures compared to its unbound form.[12] By measuring the amount of soluble protein at various temperatures, we can infer target engagement.

Experimental Workflow: CETSA

This technique can be performed in two main formats: a classic Western blot-based approach to validate a single candidate target (identified from AP-MS, for instance) or a proteome-wide approach using mass spectrometry (termed Thermal Proteome Profiling or TPP).[8][13]

Caption: CETSA workflow to measure ligand-induced protein stabilization in cells.

Step-by-Step Protocol for Western Blot-based CETSA
  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or various concentrations of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine for a defined period (e.g., 1-2 hours).[14]

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[14]

  • Lysis: Lyse the cells to release intracellular contents, often through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.

  • Data Interpretation: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. A positive result is a "shift" in the melting curve to the right (higher temperatures) for the compound-treated sample, indicating stabilization.[12]

Strategy 3: Functional Genomics — Uncovering a Functional Link

While biophysical methods like AP-MS and CETSA confirm a physical interaction, they don't inherently prove that this interaction is responsible for the compound's observed biological effect. Functional genomics, particularly CRISPR-based screens, provides a powerful orthogonal approach to establish this causal link.[15][16]

The Principle of Causality: If a compound elicits its effect by binding to and inhibiting a specific target protein, then genetically removing that protein should make the cells resistant to the compound. A genome-wide CRISPR knockout screen can systematically test this hypothesis for every gene.[17] Cells in which the true target (or a critical pathway member) is knocked out will survive treatment with a cytotoxic concentration of the compound, allowing for their identification through next-generation sequencing.[15][17]

Experimental Workflow: CRISPR-Cas9 Resistance Screen

Caption: CRISPR screen workflow to identify genes that confer resistance to a compound.

High-Level Protocol for CRISPR Screen
  • Library Introduction: Introduce a pooled, genome-wide sgRNA library into a population of Cas9-expressing cells via lentiviral transduction.[15] Each cell receives a guide RNA designed to knock out a specific gene.

  • Selection: Treat the cell population with a cytotoxic concentration of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. A parallel population is treated with vehicle as a baseline control.

  • Harvesting: After a period of selection where most cells die, harvest the surviving, resistant cell populations.

  • Sequencing: Extract genomic DNA from both the treated and control populations. Use PCR to amplify the sgRNA-encoding regions and identify them using next-generation sequencing.

  • Data Analysis: Statistically compare the sgRNA representation between the compound-treated and vehicle-treated populations. Genes whose sgRNAs are significantly enriched in the surviving population are considered "hits" and are functionally implicated in the compound's mechanism of action. The direct target is often among the top hits.

Comparative Analysis and Integrated Strategy

No single method is foolproof. A robust target validation strategy relies on integrating orthogonal approaches, where the strengths of one method compensate for the limitations of another.[18][19][20]

Comparison of Methodologies
FeatureAffinity Purification-MSCellular Thermal Shift Assay (CETSA)CRISPR-Cas9 Screen
Principle Physical capture of binding partnersLigand-induced thermal stabilizationGenetic modification conferring resistance
Evidence Type Direct physical interactionDirect target engagement in situIndirect functional interaction
Physiological Context In vitro (cell lysate)In situ (intact cells)In situ (intact cells)
Compound Modification Required (probe synthesis)Not required Not required
Primary Output List of potential binding proteinsConfirmation of target stabilizationList of genes essential for compound activity
Key Advantage Unbiased, direct binder identificationConfirms engagement in a native contextProvides strong functional validation
Key Limitation Risk of false positives; modification may alter bindingRequires a specific antibody or MS; not all proteins are suitableIndirect; may identify pathway members, not the direct target
An Integrated Strategy for Robust Target Confirmation

A powerful approach is to use these methods sequentially to build a comprehensive and validated case for a specific target.

Integrated_Strategy Discovery Unbiased Discovery (AP-MS or TPP) Validation Orthogonal Validation (CETSA with Western Blot) Discovery->Validation Generate candidate list Functional Functional Confirmation (CRISPR Knockout) Validation->Functional Confirm top candidate in cells Confirmed High-Confidence Target Functional->Confirmed Confirm functional relevance

Caption: An integrated workflow combining orthogonal methods for target validation.

  • Discovery (Broad Net): Begin with an unbiased, proteome-wide method like AP-MS or Thermal Proteome Profiling (TPP) to generate a high-confidence list of candidate binding proteins for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

  • Validation (Focused Confirmation): For the top 1-3 candidates from the discovery phase, perform a targeted CETSA using specific antibodies and Western blotting. This step validates direct target engagement in intact cells, a more physiologically relevant setting.

  • Functional Confirmation (The Final Link): Finally, use CRISPR to individually knock out the validated candidate(s). If knocking out the protein phenocopies the resistance seen in the genome-wide screen (i.e., cells become resistant to the compound), this provides powerful evidence that engagement of this specific target is responsible for the compound's biological activity.

By synergistically applying these distinct yet complementary techniques, researchers can move from a bioactive "hit" to a fully validated mechanism of action with a high degree of scientific certainty, paving the way for rational drug development.

References

  • Vertex AI Search. (2023). Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes.
  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). When exposed to....
  • bioRxiv. (2025). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling.
  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC - PubMed Central.
  • PMC - PubMed Central. (n.d.). CRISPR approaches to small molecule target identification.
  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • PubMed. (n.d.). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets.
  • PMC - NIH. (n.d.). How chemoproteomics can enable drug discovery and development.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Cell Signaling Technology. (n.d.). Hallmarks of Antibody Validation: Orthogonal Strategy.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. A)....
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Malvern Panalytical. (2023). The power of orthogonal approaches to accelerate development of targeted therapies.

Sources

A Strategic Guide to Benchmarking (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: From In Silico Profiling to In Vitro Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a viable lead candidate is a rigorous process of comparative evaluation. This guide provides a comprehensive framework for benchmarking (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a compound of interest with a unique structural motif, against established compound libraries. Our objective is to elucidate its therapeutic potential through a multi-tiered screening cascade, integrating computational and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to strategically assess the performance of new molecular entities.

The furan scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial and anticancer activities.[1][2] Similarly, N-benzyl amine derivatives have been identified as potent inhibitors of various enzymes, demonstrating their potential in anticancer therapy.[3] The amalgamation of these two pharmacophores in (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine suggests a promising, yet uncharacterized, bioactivity profile that warrants a systematic investigation.

Our benchmarking strategy is designed to be both comprehensive and resource-conscious, prioritizing high-throughput and in silico methods in the initial stages to rapidly narrow down the potential therapeutic applications before committing to more resource-intensive secondary and confirmatory assays.

I. Phase 1: In Silico Profiling and Virtual Screening

The initial phase of our benchmarking protocol leverages the power of computational chemistry to predict the physicochemical properties, potential biological targets, and ADME-Tox profile of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.[4] This in silico approach allows for a rapid and cost-effective initial assessment, guiding the subsequent experimental design.[5][]

A. Physicochemical and ADME-Tox Prediction

A critical first step is to evaluate the "drug-likeness" of our lead compound. Various computational models and online resources are available to predict key ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties.[4] These predictions are crucial for early deselection of compounds with a high probability of failure in later developmental stages.[7][8]

Table 1: Predicted Physicochemical and ADME-Tox Properties

PropertyPredicted Value for Lead CompoundComparison to Lipinski's Rule of Five[9]
Molecular Weight233.34 g/mol Compliant (< 500)
LogP2.8Compliant (< 5)
Hydrogen Bond Donors1Compliant (< 5)
Hydrogen Bond Acceptors2Compliant (< 10)
Predicted Aqueous SolubilityModerate-
Predicted Blood-Brain Barrier PermeabilityHigh-
Predicted CYP450 InhibitionPotential inhibitor of CYP2D6-
Predicted HepatotoxicityLow-
Predicted GenotoxicityUnlikely-
B. Target Identification through Virtual Screening

Virtual screening methodologies can significantly accelerate the identification of potential biological targets.[10][11][12] We will employ a dual-pronged approach:

  • Ligand-Based Virtual Screening: This method involves searching for known bioactive compounds with similar 2D or 3D structural features to our lead compound. This can provide initial hypotheses about its mechanism of action.

  • Structure-Based Virtual Screening (Molecular Docking): If a high-resolution 3D structure of a potential target is available, molecular docking can be used to predict the binding affinity and pose of our compound within the target's active site.[13]

G

II. Phase 2: High-Throughput Screening (HTS) for Bioactivity Profiling

Armed with hypotheses from our in silico analysis, we proceed to in vitro high-throughput screening (HTS).[14][15][16] HTS allows for the rapid testing of our lead compound against a large number of biological targets or in various phenotypic assays.[17]

A. Selection of Compound Libraries for Benchmarking

The choice of comparator compound libraries is critical for a meaningful benchmark.[18][19][20] We will utilize a tiered approach:

  • Library of Known Bioactive Compounds: A collection of well-characterized compounds with known mechanisms of action. This will help to quickly identify the primary biological pathways affected by our lead compound.

  • Diversity-Oriented Library: A library designed to cover a broad range of chemical space, which can help to identify novel activities.

  • Focused Library of Furan and Benzylamine Derivatives: A smaller, curated library of compounds with structural similarities to our lead compound. This will provide insights into the structure-activity relationship (SAR).

B. Primary HTS Assays

Based on the potential antimicrobial and anticancer activities suggested by the literature for related scaffolds, our primary HTS campaign will include:

  • Cell Viability Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) and normal cell lines to assess cytotoxicity and potential therapeutic index.

  • Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

  • Broad Target-Based Screening: Screening against a panel of common drug targets, such as kinases, GPCRs, and proteases, to identify potential off-target effects and novel mechanisms of action.

G

III. Phase 3: Hit Confirmation and Secondary Assays

Compounds that demonstrate significant activity in the primary HTS ("hits") will be subjected to more rigorous secondary assays to confirm their activity and elucidate their mechanism of action.

A. Dose-Response Analysis

For each confirmed hit, a full dose-response curve will be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Table 2: Hypothetical Dose-Response Data for Lead Compound

AssayIC50 / EC50 (µM)
A549 Lung Cancer Cell Viability5.2
Staphylococcus aureus Growth Inhibition12.5
Kinase X Inhibition> 100
B. Mechanism of Action Studies

Based on the results of the primary and secondary screens, more focused assays will be employed to investigate the mechanism of action. For example, if the compound shows selective cytotoxicity against a particular cancer cell line, subsequent assays could include:

  • Cell cycle analysis

  • Apoptosis assays (e.g., caspase activation)

  • Western blotting for key signaling proteins

IV. Phase 4: Early ADME-Tox Profiling

In parallel with the secondary assays, a panel of in vitro ADME-Tox assays will be conducted to provide a more comprehensive understanding of the compound's pharmacokinetic and safety profile.[21][22]

Table 3: In Vitro ADME-Tox Assay Panel

AssayPurpose
Metabolic Stability To assess the compound's susceptibility to metabolism by liver microsomes.
CYP450 Inhibition To identify potential drug-drug interactions.
Plasma Protein Binding To determine the fraction of the compound that is bound to plasma proteins.
Permeability (e.g., PAMPA) To predict intestinal absorption.
Hepatotoxicity To assess the potential for liver damage.
Cardiotoxicity (e.g., hERG assay) To evaluate the risk of cardiac arrhythmias.
Genotoxicity (e.g., Ames test) To screen for mutagenic potential.

V. Data Synthesis and Benchmarking Analysis

The final step in our benchmarking process is to integrate all the data generated from the in silico, in vitro, and ADME-Tox studies. This comprehensive dataset will allow for a robust comparison of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine against the selected compound libraries.

The performance of the lead compound will be evaluated based on a multi-parameter scoring system that considers:

  • Potency (IC50/EC50)

  • Selectivity

  • Therapeutic index

  • Pharmacokinetic properties

  • Safety profile

This holistic assessment will provide a clear rationale for either advancing the compound into lead optimization, exploring alternative therapeutic applications, or discontinuing its development.

VI. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (including the lead compound and library compounds) to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: In Silico Molecular Docking

  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of the lead compound and the library compounds. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligands in the active site of the target protein.

  • Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the compounds based on their predicted binding affinity.

VII. Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. By integrating in silico predictions with a multi-tiered experimental screening cascade, we can efficiently and effectively evaluate its therapeutic potential relative to established compound libraries. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and maximizing the probability of success in developing novel therapeutics.

References

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces - ACS Publications. (n.d.).
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (n.d.).
  • (PDF) Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones - ResearchGate. (n.d.).
  • In Silico Screening of Compound Libraries Using a Consensus of Orthogonal Methodologies - PubMed. (n.d.).
  • Benchmarking Sets for Molecular Docking - PMC - NIH. (n.d.).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.).
  • Virtual Screening Library - Compound Library Design / BOC Sciences. (n.d.).
  • Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement - MDPI. (n.d.).
  • Virtual Screening of Compound Libraries Using In silico Three Dimensional Pharmacophores to Aid the Discovery and Design of Anti | Request PDF - ResearchGate. (n.d.).
  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.).
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (n.d.).
  • In Silico Virtual Screening - Creative Biostucture Drug Discovery. (n.d.).
  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces - ResearchGate. (n.d.).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (n.d.).
  • High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences. (n.d.).
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (n.d.).
  • Virtual Screening and Compound Library - Institute of Molecular Function -. (n.d.).
  • Benchmarking quantum chemical methods for accurate gas-phase structure predictions of carbonyl compounds: the case of ethyl butyrate - RSC Publishing. (n.d.).
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC - PubMed Central. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (n.d.).
  • A beginners guide to ADME Tox - Cell Guidance Systems. (n.d.).
  • High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.